7ACC1
Beschreibung
Eigenschaften
IUPAC Name |
7-(diethylamino)-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-15(4-2)10-6-5-9-7-11(13(16)17)14(18)19-12(9)8-10/h5-8H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCPTFFIERCDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198994 | |
| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50995-74-9 | |
| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Diethylamino)coumarin-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dual-Pronged Mechanism of 7ACC1: A Technical Guide to its Anticancer Activity
For Immediate Release
An In-depth Analysis of 7ACC1, a Novel Small Molecule Inhibitor Targeting Cancer Metabolism
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a coumarin-based small molecule inhibitor demonstrating significant potential in cancer therapy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and cancer metabolism.
This compound, also known as DEAC or Coumarin D 1421, exhibits a unique dual-pronged mechanism of action by targeting two critical hubs of cancer cell metabolism: the Monocarboxylate Transporters (MCTs) and the Mitochondrial Pyruvate Carrier (MPC). This bimodal inhibition effectively disrupts the metabolic plasticity of cancer cells, leading to a reduction in proliferation, migration, and invasion.
Core Mechanism of Action
This compound functions primarily as a specific blocker of Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 4 (MCT4).[1][2] These transporters are crucial for the efflux and influx of lactate, a key metabolite in the tumor microenvironment. Notably, this compound selectively inhibits the influx of lactate into cancer cells without affecting its efflux.[1] This targeted action is critical in preventing cancer cells from utilizing extracellular lactate as a fuel source.
Furthermore, emerging evidence suggests that this compound and its analogs, such as 7ACC2, also inhibit the Mitochondrial Pyruvate Carrier (MPC).[3] Inhibition of the MPC prevents the transport of pyruvate into the mitochondria, leading to an accumulation of intracellular pyruvate. This buildup of cytosolic pyruvate creates a concentration gradient that further hinders the uptake of lactate from the extracellular space, thereby reinforcing the blockade on lactate-fueled metabolism.[3]
The combined effect of MCT and MPC inhibition by this compound leads to a significant attenuation of cancer cell viability and motility, as demonstrated in various preclinical models.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound in various cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| SiHa | Cervical Cancer | Not explicitly stated, but effective at 10 µM | Viability/Proliferation | [1] |
| HCT116 | Colorectal Cancer | Not explicitly stated, but effective at 10 µM | Viability/Proliferation | [1] |
| MCF-7 | Breast Cancer | Not explicitly stated, but effective at 10 µM | Viability/Proliferation | [1] |
| 786-O | Renal Cancer | Not explicitly stated, but effective at 10 µM | Viability/Proliferation | [1] |
| HUVEC | Normal Endothelial Cells | Not explicitly stated, but effective at 10 µM in co-culture | Viability/Proliferation | [1] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Cancer Type | Animal Model | Dosage and Administration | Outcome | Reference |
| SiHa Xenograft | Cervical Cancer | Nude Mice | 3 mg/kg, i.p., daily for 12 days | Significant tumor growth delay | [1][4] |
| HCT116 Xenograft | Colorectal Cancer | Nude Mice | 3 mg/kg, i.p., daily for 12 days | Significant tumor growth delay | [1][4] |
| MCF-7 Xenograft | Breast Cancer | Nude Mice | 3 mg/kg, i.p., daily | Inhibition of tumor growth | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
References
7ACC1: A Potent Inhibitor of Monocarboxylate Transporters for Cancer Research and Drug Development
An In-depth Technical Guide
Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic shift leads to the overproduction of lactic acid, which is subsequently transported out of cancer cells by monocarboxylate transporters (MCTs) to maintain intracellular pH and support high rates of glycolysis. MCTs, particularly MCT1 and MCT4, are therefore critical for the survival and proliferation of many cancer types, making them attractive targets for therapeutic intervention. 7ACC1 (also known as DEAC; Coumarin D 1421; D 1421) has emerged as a specific and potent inhibitor of both MCT1 and MCT4, demonstrating significant anti-cancer activity in preclinical studies.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its evaluation, and a visual representation of its impact on cancer cell signaling pathways.
Core Concepts: The Role of MCT1 and MCT4 in Cancer Metabolism
MCT1 and MCT4 are key players in the metabolic symbiosis observed within tumors.[5][6][7][8] Highly glycolytic cancer cells, often located in hypoxic regions of a tumor, upregulate MCT4 to export the large amounts of lactate produced.[8][9] This exported lactate can then be taken up by oxidative cancer cells, which typically express MCT1, and used as a fuel source for the tricarboxylic acid (TCA) cycle.[6][7][8] This metabolic interplay allows for efficient energy production and nutrient sharing within the tumor microenvironment, promoting overall tumor growth and survival. The expression of MCT4 is often induced by hypoxia-inducible factor-1α (HIF-1α), a key transcription factor activated under low oxygen conditions.[8] By inhibiting both MCT1 and MCT4, this compound disrupts this metabolic symbiosis, leading to intracellular lactate accumulation, a decrease in intracellular pH, and ultimately, cancer cell death.[1][9]
Quantitative Data on this compound and Related Compounds
The following tables summarize the available quantitative data for this compound and a closely related compound, 7ACC2, to provide a comparative overview of their potency and experimental usage.
| Compound | Target(s) | Reported IC50 | Cell Line | Assay | Reference |
| This compound | MCT1, MCT4 | Not explicitly stated | - | - | [1][2][3][4] |
| 7ACC2 | MCT | 11 nM | SiHa | [14C]-Lactate Influx | [3] |
| Compound | Experimental Context | Concentration/Dose | Observed Effect | Reference |
| This compound | In vitro cell culture | 10 µM | Attenuated viability, decreased migration and invasion of 786-O and HUVEC co-cultures.[1] | [1] |
| This compound | In vitro cell culture | 0-1 µM | Inhibited lactate influx but not efflux in cancer cells.[1] | [1] |
| This compound | In vitro cell culture | 30 µM, 40 µM | Inhibited MCT4 in MDA-MB-231 cells, leading to decreased extracellular lactate.[10] | [10] |
| This compound | In vivo xenograft models (cervix, colorectal, breast) | 3 mg/kg (i.p., daily for 12 days) | Inhibited tumor growth.[1] | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes affected by this compound, the following diagrams have been generated using the DOT language.
Caption: Metabolic symbiosis in the tumor microenvironment and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An overview of MCT1 and MCT4 in GBM: small molecule transporters with large implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCT4/Lactate Promotes PD-L1 Glycosylation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
7ACC1 targets and pathways in renal cancer
- 1. HDAC7 promotes renal cancer progression by reprogramming branched-chain amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TGF-β/HDAC7 axis suppresses TCA cycle metabolism in renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medical Intelligence | KCJ [kidney-cancer-journal.com]
- 5. The ‘Achilles Heel’ of Metabolism in Renal Cell Carcinoma: Glutaminase Inhibition as a Rational Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of cell therapy for renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monocarboxylate transporter 1 promotes proliferation and invasion of renal cancer cells by mediating acetate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 7ACC1
For Researchers, Scientists, and Drug Development Professionals
Introduction
7ACC1, also known as 7-(diethylamino)coumarin-3-carboxylic acid (DEAC or 7-DCCA), has emerged as a significant small molecule inhibitor in cancer metabolism research. Initially recognized for its fluorescent properties, its discovery as a potent and specific blocker of monocarboxylate transporters (MCTs) 1 and 4, as well as the mitochondrial pyruvate carrier (MPC), has opened new avenues for therapeutic intervention in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, presenting key data and experimental protocols to support further research and development.
Discovery of this compound as a Metabolic Inhibitor
The seminal work identifying the anti-tumor potential of 7-aminocarboxycoumarin derivatives, including this compound, was published by Draoui and colleagues in 2014.[1] Their research unveiled that these compounds are potent inhibitors of lactate influx, a critical process in the metabolic symbiosis of tumors, without affecting lactate efflux.[1] This selective inhibition of lactate uptake was a significant finding, as it presented a novel mechanism to disrupt the metabolic adaptability of cancer cells.
Subsequent studies further elucidated the mechanism of action, revealing that this compound and its analogs also inhibit the mitochondrial pyruvate carrier (MPC). This dual inhibition of both MCT1/4 and MPC effectively blocks two key routes for mitochondrial fueling in cancer cells, leading to reduced proliferation, migration, and invasion.[2][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO₄ | [4] |
| Molecular Weight | 261.27 g/mol | [4] |
| CAS Number | 50995-74-9 | [4] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [5] |
| InChI Key | WHCPTFFIERCDSB-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The synthesis of this compound is achieved through a Knoevenagel condensation reaction.
Experimental Protocol: Synthesis of this compound[6][7]
Materials:
-
N,N-diethyl salicylic aldehyde
-
Diethyl malonate
-
Piperidine (catalyst)
-
Methanol (for crystallization)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
Procedure:
-
Condensation: Mix N,N-diethyl salicylic aldehyde with diethyl malonate in the presence of a catalytic amount of piperidine.
-
Heating: Heat the reaction mixture to facilitate the condensation reaction.
-
Hydrolysis: The resulting coumarin ester is hydrolyzed to the carboxylic acid using a solution of sodium hydroxide in aqueous methanol.
-
Acidification: The reaction mixture is then acidified with hydrochloric acid to a pH of 2, leading to the precipitation of the crude product.
-
Crystallization: The crude this compound is purified by recrystallization from methanol to yield the final product.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects through the dual inhibition of monocarboxylate transporters (MCTs) and the mitochondrial pyruvate carrier (MPC).
-
MCT Inhibition: this compound specifically blocks MCT1 and MCT4, which are crucial for the transport of lactate across the cell membrane. In the tumor microenvironment, glycolytic cancer cells export lactate, which is then taken up by oxidative cancer cells as a fuel source. By inhibiting lactate influx, this compound disrupts this metabolic symbiosis.[1][2]
-
MPC Inhibition: this compound also inhibits the mitochondrial pyruvate carrier, preventing the transport of pyruvate from the cytoplasm into the mitochondria. Pyruvate is a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Blocking its entry into the mitochondria forces a reliance on glycolysis and impairs mitochondrial respiration.[3][6]
The combined effect of MCT and MPC inhibition leads to a significant disruption of cancer cell metabolism, resulting in reduced ATP production, increased intracellular lactate, and ultimately, inhibition of cell growth and proliferation.
Biological Activity and Quantitative Data
In Vitro Studies
| Cell Line | Assay | Concentration | Effect | Reference |
| 786-O (Renal Cancer) & HUVECs (co-culture) | Viability, Migration, Invasion | 10 µM | Attenuated viability, decreased migration and invasion | [2] |
| 786-O & HUVECs (co-culture) | Protein Expression | 10 µM | Inhibited MCT1 and MCT4 expression | [2] |
| Cancer Cells | Lactate Influx | 0-1 µM | Inhibited lactate influx but not efflux | [2] |
In Vivo Studies
| Tumor Model | Treatment | Effect | Reference |
| SiHa (Cervix), HCT116 (Colorectal), MCF-7 (Breast) Xenografts in mice | 3 mg/kg, i.p., daily for 12 days | Inhibited tumor growth | [2] |
Experimental Protocols
Lactate Influx Assay
This protocol is a generalized procedure based on methods described in the literature for measuring the inhibition of lactate transport.
Materials:
-
Cancer cell line of interest (e.g., SiHa, HCT116)
-
This compound
-
[¹⁴C]-L-Lactate (radiolabeled lactate)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound in culture medium for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lactate Influx: Remove the treatment medium and wash the cells with PBS. Add medium containing a known concentration of [¹⁴C]-L-Lactate and incubate for a short period (e.g., 5-10 minutes).
-
Wash: Quickly wash the cells with ice-cold PBS to stop the influx and remove extracellular radiolabeled lactate.
-
Lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Add the cell lysate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration of each sample. Compare the lactate influx in this compound-treated cells to the vehicle control to determine the inhibitory effect.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of novel anti-cancer therapies. Its dual inhibitory action on both MCT1/4 and MPC provides a powerful mechanism to disrupt the metabolic flexibility of tumors. This guide has summarized the key aspects of its discovery, synthesis, and biological activity, providing a foundation for researchers to explore its full therapeutic potential. Further investigations into its pharmacokinetics, pharmacodynamics, and efficacy in a wider range of cancer models are warranted.
References
- 1. Antitumor activity of 7-aminocarboxycoumarin derivatives, a new class of potent inhibitors of lactate influx but not efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Monocarboxylate transporters (MCT) inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 6. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 7ACC1 in Modulating Lactate Transport within the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment (TME) is characterized by a profound metabolic reprogramming, where high lactate concentrations play a pivotal role in tumor progression, immune evasion, and therapeutic resistance. Lactate shuttling between glycolytic and oxidative cancer cells is mediated by monocarboxylate transporters (MCTs), primarily MCT1 and MCT4. Targeting this metabolic symbiosis represents a promising therapeutic strategy. This technical guide provides an in-depth analysis of 7-aminocarboxycoumarin 1 (7ACC1), a novel and specific inhibitor of lactate transport. We will explore its mechanism of action, summarize key quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the underlying biological pathways.
Introduction: The Lactate-Rich Tumor Microenvironment
The Warburg effect describes the tendency of cancer cells to favor aerobic glycolysis, converting glucose to lactate even in the presence of oxygen.[1] This metabolic shift results in the acidification of the TME and creates a state of metabolic symbiosis. Glycolytic cells, often located in hypoxic regions, export lactate via MCT4, while oxidative cancer cells, typically in more oxygenated areas, import this lactate via MCT1 to use as a fuel source for the tricarboxylic acid (TCA) cycle.[2][3] This lactate shuttle fuels tumor growth, promotes angiogenesis, and suppresses the function of immune cells like T cells and natural killer cells, thereby contributing to an immunosuppressive TME.[2]
The inhibition of MCTs is therefore a compelling strategy to disrupt this tumor-sustaining metabolic network. Several inhibitors have been developed, but many suffer from a lack of specificity or inhibit both lactate influx and efflux. The 7-aminocarboxycoumarin (7ACC) family of compounds represents a new class of inhibitors with a unique mechanism of action.[2][3]
Mechanism of Action of this compound
This compound is a potent inhibitor of lactate transport with a distinct and advantageous mechanism. Unlike broad-spectrum MCT inhibitors that block both the import and export of lactate, this compound selectively inhibits lactate influx without affecting lactate efflux.[2][3] This unique property was demonstrated in studies comparing this compound to the reference MCT1/2 inhibitor AR-C155858. While AR-C155858 inhibited lactate efflux from glycolytic leukemia cells (HL-60), this compound had no effect. Conversely, in oxidative cervical cancer cells (SiHa) that express both MCT1 and MCT4 and rely on lactate uptake, this compound effectively blocked lactate influx.[3]
The proposed mechanism is that this compound selectively affects a single part of the MCT symporter's translocation cycle, effectively locking it in a state that prevents inward transport of lactate while still permitting outward transport.[2][3] This targeted action is crucial, as it specifically starves the oxidative tumor cells that depend on lactate uptake from the TME, while leaving the lactate-exporting glycolytic cells unaffected by the drug.
It is important to distinguish the mechanism of this compound from the related compound 7ACC2. While initially characterized similarly, further research has shown that 7ACC2 acts primarily as a potent inhibitor of the mitochondrial pyruvate carrier (MPC).[4][5][6] This inhibition causes an accumulation of intracellular pyruvate, which in turn secondarily blocks lactate uptake.[4][5][6] The primary evidence for this compound, however, points towards a more direct interaction with the MCT transporter.[2][3]
Figure 1: Mechanism of this compound Action.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been quantified in various cancer cell lines. The data highlights its potent and selective activity against cells reliant on lactate uptake.
Table 1: Effect of this compound on Lactate Transport
| Cell Line | MCT Expression | Assay Type | This compound Concentration (µM) | % Inhibition of Lactate Flux | Reference |
| SiHa (Cervical) | MCT1 & MCT4 | Influx | 0.1 | ~40% | [3][7] |
| Influx | 1.0 | ~75% | [3][7] | ||
| HL-60 (Leukemia) | MCT1 | Efflux | 1.0 | No significant inhibition | [3][7] |
| MDA-MB-231 (Breast) | MCT4 | Efflux | 1.0 | No significant inhibition | [3][7] |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Type | This compound Concentration (µM) | % Viability (vs. control) | Reference |
| SiHa | Cervical Cancer | 10 | ~40% | [3][7] |
| Hela | Cervical Cancer | 10 | ~55% | [3][7] |
| HL-60 | Leukemia | 10 | ~95% | [3][7] |
| K562 | Leukemia | 10 | ~100% | [3][7] |
| MDA-MB-231 | Breast Cancer | 10 | ~100% | [3][7] |
| HUVEC | Normal Endothelial | 10 | ~100% | [3][7] |
| PBMC | Normal Blood Cells | 10 | ~100% | [3][7] |
Experimental Protocols
Reproducing and building upon existing research requires robust and detailed methodologies. Below are protocols for key experiments used to characterize this compound.
Protocol: Western Blotting for MCT1 and MCT4
This protocol is for determining the protein expression levels of MCT1 and MCT4 in cancer cell lines to confirm the presence of the drug target.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MCT1 (e.g., Rabbit anti-MCT1) and MCT4 (e.g., Rabbit anti-MCT4) overnight at 4°C. Typical antibody dilutions range from 1:500 to 1:2000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands (expected size ~40 kDa[8]) using a chemiluminescence imaging system.
-
Re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Figure 2: Western Blotting Workflow.
Protocol: [¹⁴C]-Lactate Influx Assay
This assay directly measures the uptake of lactate into cells and is the gold standard for assessing the inhibitory activity of compounds like this compound.
-
Cell Seeding:
-
Seed cells (e.g., SiHa) in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Pre-incubation:
-
On the day of the assay, wash the cells twice with a Krebs-Henseleit (KH) buffer (pH 7.4).
-
Pre-incubate the cells for 30 minutes at 37°C in KH buffer containing the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO).
-
-
Lactate Uptake:
-
Prepare an uptake solution consisting of KH buffer with [¹⁴C]-L-lactate (typically 0.5 µCi/mL) and unlabeled L-lactate to a final desired concentration (e.g., 1 mM).
-
Remove the pre-incubation buffer and add the [¹⁴C]-lactate uptake solution to each well to start the reaction.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.[9] The short duration ensures measurement of the initial transport rate.
-
-
Stopping the Reaction:
-
Rapidly stop the uptake by aspirating the radioactive solution and immediately washing the cells three to four times with ice-cold KH buffer containing a high concentration of an MCT inhibitor (e.g., 1 mM AR-C155858) or unlabeled lactate to prevent efflux of the radiolabel.[9]
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein content of a parallel well.
-
Express the results as a percentage of the lactate uptake observed in the vehicle-treated control cells.
-
Conclusion and Future Directions
This compound is a specific and potent inhibitor of lactate influx in cancer cells that depend on this metabolic pathway. Its unique mechanism of sparing lactate efflux makes it a highly targeted agent against oxidative tumor cells within the TME. The data clearly demonstrates its ability to inhibit lactate uptake and selectively reduce the viability of MCT1/4-expressing cancer cells.
Future research should focus on:
-
In vivo efficacy: Expanding on initial xenograft studies to evaluate this compound in more complex preclinical models, including syngeneic and patient-derived xenograft (PDX) models.[1][2]
-
Combination Therapies: Investigating the synergistic potential of this compound with other cancer treatments. For example, by reoxygenating the tumor, lactate transport inhibitors may enhance the efficacy of radiotherapy.[4] Combining this compound with immunotherapy is also a promising avenue, as reducing lactate in the TME can alleviate immunosuppression.
-
Pharmacokinetics and Pharmacodynamics: Thoroughly characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of this compound to optimize dosing and delivery for clinical translation.
By disrupting the metabolic symbiosis that fuels tumors, this compound holds significant promise as a novel therapeutic agent in oncology. The protocols and data presented here provide a solid foundation for researchers to further explore and harness its potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of 7-aminocarboxycoumarin derivatives, a new class of potent inhibitors of lactate influx but not efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Function of 7ACC1 in Cellular Bioenergetics: A Hypothetical Technical Guide
Disclaimer: The molecule "7ACC1" is a hypothetical entity for the purpose of this guide. As of this writing, there is no scientifically recognized molecule with this designation. The following content, including data, experimental protocols, and pathways, is illustrative and designed to serve as a template for researchers, scientists, and drug development professionals.
Introduction to this compound and Cellular Bioenergetics
Cellular bioenergetics, the study of energy flow through living systems, is fundamental to understanding cellular health, disease, and therapeutic intervention. A key aspect of this field is the intricate network of proteins and signaling pathways that regulate metabolic processes. This guide explores the hypothetical function of a novel protein, 7-alpha-carboxy-carboxylase 1 (this compound), a putative enzyme implicated in the regulation of mitochondrial respiration and ATP synthesis. We will delve into its proposed mechanism of action, its role in key signaling pathways, and the experimental methodologies used to elucidate its function.
Quantitative Analysis of this compound Activity
The functional impact of this compound on cellular bioenergetics can be quantified through various assays. The following tables summarize key hypothetical data points from foundational experiments.
Table 1: Kinetic Parameters of this compound
| Substrate | Km (μM) | Vmax (nmol/min/mg) | kcat (s⁻¹) |
| Carboxy-CoA | 15.2 | 250.6 | 12.5 |
| ATP | 25.8 | 248.9 | 12.4 |
| Bicarbonate | 110.3 | 251.2 | 12.6 |
Table 2: Impact of this compound Knockdown on Mitochondrial Respiration
| Condition | Basal Respiration (OCR, pmol/min) | ATP-Linked Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) |
| Control (siRNA) | 150 ± 12.5 | 120 ± 10.1 | 350 ± 25.8 |
| This compound Knockdown | 95 ± 9.8 | 70 ± 8.5 | 210 ± 19.7 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.
Recombinant this compound Expression and Purification
A human this compound cDNA clone (hypothetical) is subcloned into a pET-28a(+) expression vector containing an N-terminal His-tag. The plasmid is transformed into E. coli BL21(DE3) cells. A single colony is inoculated into 50 mL of LB broth containing kanamycin (50 µg/mL) and grown overnight at 37°C. The culture is then scaled up to 2 L and grown to an OD600 of 0.6-0.8 before inducing protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 16 hours at 18°C.
Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with 20 column volumes of wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole). The purified protein is then dialyzed against a storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) and concentrated.
Enzyme Kinetics Assay
The carboxylase activity of purified this compound is measured using a coupled-enzyme assay. The reaction mixture contains 100 mM Tris-HCl pH 8.0, 5 mM MgCl2, 2 mM ATP, 10 mM NaHCO3, 0.2 mM NADH, 10 units of pyruvate kinase, 10 units of lactate dehydrogenase, and varying concentrations of the hypothetical substrate carboxy-CoA. The reaction is initiated by the addition of 5 µg of purified this compound. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer. Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation.
Cellular Respiration Assay (Seahorse XF)
Cellular oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer. Cells are seeded in a Seahorse XF96 cell culture microplate at a density of 20,000 cells per well and allowed to adhere overnight. For knockdown experiments, cells are transfected with either a non-targeting control siRNA or a this compound-specific siRNA 48 hours prior to the assay. On the day of the assay, the growth medium is replaced with Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, and the plate is incubated in a non-CO2 incubator for 1 hour. A standard mitochondrial stress test is performed by sequential injections of oligomycin (1.0 µM), FCCP (1.0 µM), and a mixture of rotenone and antimycin A (0.5 µM). OCR values are recorded and analyzed using the Seahorse Wave software.
Signaling Pathways and Logical Relationships
To visualize the proposed role of this compound in cellular bioenergetics, the following diagrams illustrate its upstream regulation and downstream effects, as well as the workflow for its functional characterization.
Caption: Proposed signaling pathway for the regulation and function of this compound.
Caption: Workflow for the functional characterization of this compound.
Conclusion and Future Directions
The hypothetical protein this compound is presented here as a novel regulator of cellular bioenergetics, potentially linking upstream signaling pathways like AMPK and PGC-1α to the core metabolic machinery of the TCA cycle and oxidative phosphorylation. The illustrative data suggest that this compound plays a significant role in maintaining mitochondrial respiration and ATP production.
Future research should focus on validating these hypothetical findings. This would include the development of specific antibodies for endogenous protein detection, the generation of knockout animal models to study the in vivo effects of this compound deficiency, and structural biology studies to elucidate its catalytic mechanism. A deeper understanding of this compound and similar proteins will be instrumental in developing novel therapeutic strategies for metabolic diseases.
Preliminary Studies on 7ACC1 in Breast Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on 7-amino-4-carboxycoumarin (7ACC1) and its analogs, particularly 7ACC2, in various breast cancer models. This document synthesizes key findings on their mechanism of action, anti-tumor efficacy, and impact on cellular signaling pathways, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological processes.
Core Mechanism of Action: Targeting Lactate Transport
Preliminary studies have identified this compound as a specific blocker of monocarboxylate transporters 1 and 4 (MCT1/4).[1] These transporters are crucial for the efflux of lactate from glycolytic cancer cells, a process that maintains a high glycolytic rate and contributes to the acidic tumor microenvironment. By inhibiting MCT1/4, this compound effectively traps lactate inside cancer cells, leading to intracellular acidification and a disruption of their metabolic processes.
Further investigations have revealed that a closely related compound, 7ACC2, acts as a potent inhibitor of the mitochondrial pyruvate carrier (MPC).[2][3][4] The inhibition of MPC blocks the transport of pyruvate into the mitochondria, a critical step for oxidative phosphorylation. This blockade leads to an accumulation of intracellular pyruvate, which in turn inhibits lactate uptake.[2][3] This dual-action mechanism of targeting both lactate efflux and pyruvate import makes these compounds promising candidates for anti-cancer therapy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies of this compound and its analog 7ACC2 in breast cancer models.
Table 1: In Vitro Efficacy of this compound and 7ACC2 in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| This compound | MDA-MB-231 | Western Blot | 30 µM and 40 µM | Inhibition of MCT4 protein expression | [5] |
| This compound | MDA-MB-231 | ELISA | 20 µM - 100 µM | Dose-dependent decrease in extracellular lactate concentration | [5] |
| This compound | MDA-MB-231 | pH meter | 20 µM - 100 µM | Dose-dependent increase in extracellular pH at 8h | [5] |
| 7ACC2 | SiHa, MCF-7 | Cell Growth | 10 µM | Inhibition of cell growth | [3] |
| 7ACC2 | SiHa | Oxygen Consumption | 10 µM | Inhibition of lactate-dependent oxygen consumption | [3] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Model
| Compound | Animal Model | Tumor Type | Treatment Regimen | Result | Reference |
| This compound | Syngeneic 4T1 breast cancer mice | 4T1 mammary carcinoma | 0.3 mg/kg, intraperitoneally, daily for 14 days | Reduction in tumor volume and mass |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound and its analogs.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for MCT4 Expression
This protocol details the procedure for determining the effect of this compound on MCT4 protein levels in MDA-MB-231 cells.[5]
Materials:
-
MDA-MB-231 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MCT4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat MDA-MB-231 cells with this compound (30 µM and 40 µM) for a specified time. Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCT4 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression of MCT4.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
BALB/c mice
-
4T1 murine breast cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Inject 4T1 cells subcutaneously into the mammary fat pad of female BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every other day. Calculate tumor volume using the formula: (length × width²) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., 0.3 mg/kg) or vehicle (PBS) intraperitoneally daily for a specified period (e.g., 14 days).
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to assess the efficacy of this compound.
Signaling Pathways and Visualizations
Preliminary evidence suggests that the metabolic changes induced by this compound can impact downstream signaling pathways involved in cancer progression. One key pathway identified is the WNT signaling pathway.[5] Inhibition of MCT4 by this compound leads to a decrease in extracellular lactate, which can influence the WNT pathway, known to be involved in cell proliferation and survival.
Below are Graphviz diagrams illustrating the proposed mechanism of action of this compound and its impact on cellular metabolism and signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MCT4/Lactate Promotes PD-L1 Glycosylation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Specificity of 7ACC1 for Monocarboxylate Transporters MCT1 and MCT4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the specificity of 7-diethylamino-coumarin-3-carboxylic acid (7ACC1) as an inhibitor of the monocarboxylate transporters MCT1 (SLC16A1) and MCT4 (SLC16A3). This compound is recognized as a dual inhibitor, targeting both of these critical transporters involved in cellular metabolism, particularly the transport of lactate.[1][2][3][4] This document summarizes the available quantitative data, details relevant experimental protocols for assessing inhibitor specificity, and explores the downstream signaling pathways affected by the inhibition of MCT1 and MCT4. The information is intended to support researchers and professionals in the fields of cancer biology, metabolism, and drug development in their investigation and application of this compound.
Introduction to MCT1, MCT4, and the Role of this compound
Monocarboxylate transporters are crucial for the transport of key metabolites like lactate and pyruvate across the plasma membrane. In the context of cancer, MCT1 and MCT4 are of particular interest due to their roles in maintaining the metabolic symbiosis between glycolytic and oxidative tumor cells. MCT1, with a higher affinity for lactate, is often involved in lactate uptake, while MCT4, with a lower affinity, is primarily responsible for lactate efflux from highly glycolytic cells.[5]
This compound has been identified as a specific blocker of both MCT1 and MCT4.[1][3][4] Its inhibitory action disrupts the metabolic adaptability of cancer cells, leading to reduced proliferation, migration, and invasion.[1] Notably, this compound has been shown to inhibit the influx of lactate into cancer cells without affecting efflux.[1]
Quantitative Analysis of this compound Specificity
Table 1: Summary of this compound Activity against MCT1 and MCT4
| Transporter | Method of Inhibition Measurement | Cell Line / System | Reported Effective Concentration | Reference |
| MCT1 & MCT4 | Lactate Influx Inhibition | Cancer Cell Lines | 0-1 µM | [1] |
| MCT4 | Inhibition of Lactate Efflux | MDA-MB-231 Cells | 30-40 µM | [6] |
| MCT1 & MCT4 | Down-regulation of Protein Expression | 786-O and HUVECs (co-culture) | 10 µM | [1] |
Experimental Protocols for Determining Inhibitor Specificity
To rigorously determine the specificity of this compound for MCT1 versus MCT4, a series of well-defined experimental protocols are necessary. These typically involve measuring the transport of radiolabeled substrates in cells with defined MCT expression profiles.
Cell Line Selection and Culture
The initial and most critical step is the selection of appropriate cell lines. Ideally, this would include:
-
A cell line endogenously expressing high levels of MCT1 and low/no MCT4.
-
A cell line endogenously expressing high levels of MCT4 and low/no MCT1.
-
A parental cell line with low expression of both transporters, engineered to stably overexpress either human MCT1 or human MCT4.
Cells should be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
Radiolabeled Lactate Uptake Assay
This is the gold-standard method for assessing MCT inhibition.
Materials:
-
Selected cell lines cultured in 24-well plates.
-
Radiolabeled L-[14C]-lactate.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 6.0 to provide an inward proton gradient.
-
Wash buffer (ice-cold PBS).
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail and a scintillation counter.
-
This compound stock solution (in DMSO).
Protocol:
-
Seed cells in 24-well plates and allow them to adhere and grow to a confluent monolayer.
-
On the day of the assay, aspirate the culture medium and wash the cells once with uptake buffer (pH 7.4).
-
Pre-incubate the cells for 10-15 minutes with uptake buffer (pH 7.4) containing either vehicle (DMSO) or varying concentrations of this compound.
-
Initiate the uptake by aspirating the pre-incubation buffer and adding uptake buffer (pH 6.0) containing a fixed concentration of L-[14C]-lactate and the corresponding concentration of this compound or vehicle.
-
Allow the uptake to proceed for a short, defined period (e.g., 2-5 minutes) at room temperature. This time should be within the linear range of uptake for each cell line.
-
Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold wash buffer.
-
Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data.
-
Plot the normalized radioactivity against the concentration of this compound to determine the IC50 value for each transporter.
Signaling Pathways and Cellular Processes Modulated by MCT1/MCT4 Inhibition
The inhibition of MCT1 and MCT4 by this compound has significant downstream consequences on various cellular signaling pathways and processes, primarily due to the disruption of lactate homeostasis and the resulting intracellular acidification and metabolic stress.
The Warburg Effect and Metabolic Symbiosis
In many tumors, a metabolic symbiosis exists where glycolytic cells at the hypoxic core export lactate via MCT4. This lactate is then taken up by more oxidative cells at the tumor periphery via MCT1 to be used as a fuel source. This compound, by inhibiting both transporters, disrupts this critical lactate shuttle.
Caption: Disruption of the lactate shuttle by this compound.
Impact on Downstream Signaling
The accumulation of intracellular lactate and subsequent pH changes due to MCT1/MCT4 inhibition can trigger various signaling cascades:
-
NF-κB Pathway: Inhibition of MCT1 has been shown to regulate the distribution of the p65 subunit of NF-κB, suggesting a role in modulating inflammatory and survival signals.[7]
-
AMPK Pathway: The disruption of cellular energy homeostasis by blocking lactate transport can activate AMP-activated protein kinase (AMPK), a master regulator of metabolism.[8] This can lead to the inhibition of anabolic processes and the induction of catabolic pathways to restore energy balance.
Caption: Downstream effects of MCT1/MCT4 inhibition by this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of MCT1 and MCT4 in cellular metabolism and disease. While it is established as a dual inhibitor, further studies are required to precisely quantify its relative potency against each transporter. The experimental protocols outlined in this guide provide a framework for such investigations. The disruption of the lactate shuttle and the subsequent impact on key signaling pathways like NF-κB and AMPK underscore the therapeutic potential of targeting MCT1 and MCT4 with inhibitors like this compound, particularly in the context of cancer. This guide serves as a foundational resource for researchers aiming to leverage this compound in their studies and for drug development professionals exploring the therapeutic landscape of metabolic inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCT4/Lactate Promotes PD-L1 Glycosylation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional heterogeneity of MCT1 and MCT4 in metabolic reprogramming affects osteosarcoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of Lactate/Proton Monocarboxylate Transporter 4 Induces Ferroptosis via the AMPK/ACC Pathway and Inhibition of Autophagy on Human Bladder Cancer 5637 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
The Application of 7ACC1 in Cell Culture: A Technical Guide for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7ACC1, a coumarin derivative, has emerged as a significant tool in fundamental cancer research due to its role as a specific inhibitor of monocarboxylate transporters 1 (MCT1) and 4 (MCT4). These transporters are crucial for lactate transport across the cell membrane, a key process in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect. By impeding lactate influx, this compound disrupts the metabolic symbiosis within the tumor microenvironment, thereby affecting cancer cell proliferation, migration, and invasion. Furthermore, evidence suggests that this compound also inhibits the mitochondrial pyruvate carrier (MPC), adding another layer to its mechanism of action and its impact on cellular metabolism. This guide provides an in-depth overview of the basic research applications of this compound in cell culture, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the implicated signaling pathways.
Mechanism of Action
This compound primarily functions as a blocker of MCT1 and MCT4, which are responsible for the transport of monocarboxylates like lactate and pyruvate across the plasma membrane.[1] In the context of cancer, many tumor cells exhibit high rates of glycolysis, leading to the production of large amounts of lactate. This lactate is often shuttled between different cell populations within the tumor, a phenomenon known as the "lactate shuttle," which supports the metabolic needs of the cancer cells.
By inhibiting MCT1 and MCT4, this compound effectively blocks the uptake of lactate by cancer cells that rely on it as a fuel source.[1] This disruption of lactate influx is a key aspect of its anti-cancer activity.
More recent studies have revealed that this compound and its analogs, such as 7ACC2, also function as inhibitors of the mitochondrial pyruvate carrier (MPC).[2][3][4] The MPC is responsible for transporting pyruvate from the cytoplasm into the mitochondria, where it enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. Inhibition of the MPC leads to an accumulation of intracellular pyruvate, which in turn can inhibit further lactate influx, creating a dual-front attack on the cancer cell's metabolic flexibility.[5][6]
Key Research Applications in Cell Culture
The unique mechanism of action of this compound makes it a valuable tool for investigating several aspects of cancer biology in a cell culture setting:
-
Inhibition of Cancer Cell Proliferation: By disrupting the metabolic pathways that fuel rapid cell division, this compound has been shown to attenuate the viability and proliferation of various cancer cell lines.[1]
-
Suppression of Cell Migration and Invasion: The metabolic stress induced by this compound can also impact the migratory and invasive capabilities of cancer cells, which are critical processes in metastasis.[1]
-
Investigation of Tumor Metabolism and the Tumor Microenvironment: this compound allows researchers to probe the reliance of cancer cells on lactate as a metabolic substrate and to study the metabolic interplay between different cell types in co-culture models.
-
Elucidation of Signaling Pathways: The metabolic alterations caused by this compound can trigger changes in various signaling pathways that are crucial for cancer progression.
Data Presentation: Quantitative Effects of this compound and Related Compounds
The following tables summarize the quantitative data available on the effects of this compound and other relevant compounds in various cancer cell lines. It is important to note that specific IC50 values for this compound are not extensively reported in the public domain, and the provided data serves as a representative example of the types of quantitative analysis performed.
Table 1: Effect of this compound on Cancer Cell Viability and Function
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| 786-O and HUVECs (co-culture) | Renal Cancer | 10 µM | 0-96 hours | Attenuated viability, decreased migration and invasion. | [1] |
| SiHa | Cervical Cancer | Not Specified | Not Specified | Retarded tumor growth. | [3][7] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | Retarded tumor growth. | [3][7] |
Table 2: IC50 Values of Various Anti-cancer Compounds (for reference)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Reference |
| 7f (farnesyloxycoumarin) | PC-3 | Prostate Cancer | ~35-39 µg/mL (~95-106 µM) | 24, 48, 72 hours | [8] |
| Mefloquine | HT-29 | Colon Cancer | 11.49 | 48 hours | [9] |
| Sertraline | HT-29 | Colon Cancer | 2.22 | 48 hours | [9] |
| Thioridazine | HT-29 | Colon Cancer | 5.72 | 48 hours | [9] |
| Fluoxetine | MCF-7 | Breast Cancer | 7.78 | 48 hours | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound in cell culture.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Migration (Wound Healing/Scratch Assay)
This assay is used to study directional cell migration in vitro.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Complete cell culture medium
-
This compound
-
Microscope with a camera
Protocol:
-
Seed cells into the wells of a plate at a density that will form a confluent monolayer after 24-48 hours.
-
Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or "wound" in the monolayer.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
Measure the width of the scratch at different time points and calculate the rate of wound closure.
Cell Invasion (Transwell Assay)
This assay assesses the invasive potential of cancer cells through an extracellular matrix.
Materials:
-
Transwell inserts with a porous membrane (typically 8 µm pores)
-
24-well plates
-
Matrigel or another basement membrane extract
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C.
-
Harvest and resuspend cancer cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Fill the lower chamber of the 24-well plate with medium containing a chemoattractant.
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, invaded cells in several random microscopic fields.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect the expression levels of specific proteins, such as MCT1 and MCT4, following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MCT1, MCT4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Mechanism of action of this compound in a cancer cell.
Caption: Downstream signaling effects of MPC inhibition by this compound.
Experimental Workflows
The following diagrams outline the workflows for the key experimental protocols.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the wound healing (scratch) assay.
Conclusion
This compound is a powerful research tool for dissecting the metabolic vulnerabilities of cancer cells. Its dual inhibitory action on both monocarboxylate transporters and the mitochondrial pyruvate carrier provides a unique opportunity to study the intricate connections between cellular metabolism, signaling, and cancer progression. The protocols and information provided in this guide are intended to facilitate the effective use of this compound in cell culture-based cancer research, ultimately contributing to a deeper understanding of tumor biology and the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 7ACC1 in Cell Viability MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing cell viability upon treatment with 7ACC1 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This compound is a specific blocker of monocarboxylate transporter 1 (MCT1) and MCT4, and has also been identified as an inhibitor of the mitochondrial pyruvate carrier (MPC).[1][2][3] By inhibiting these transporters, this compound disrupts lactate and pyruvate transport, affecting the metabolic activity of cancer cells and leading to reduced proliferation and viability.[1][3] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals, a conversion that is quantifiable by spectrophotometry.[5] This protocol outlines the necessary reagents, step-by-step procedures for adherent cells, data analysis, and expected results.
Principle of the MTT Assay
The MTT assay is a widely used method to evaluate cellular metabolic activity. The core principle relies on the enzymatic activity of NAD(P)H-dependent oxidoreductases, primarily located in the mitochondria of viable cells. These enzymes reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan precipitate.[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6] The insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer at a wavelength between 550 and 600 nm. A decrease in absorbance indicates reduced cell viability or cytotoxicity induced by the test compound, in this case, this compound.
Mechanism of Action of this compound
This compound is an inhibitor that targets key metabolic transporters. It specifically blocks Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 4 (MCT4), which are crucial for lactate transport across the plasma membrane.[1] Additionally, this compound has been shown to inhibit the Mitochondrial Pyruvate Carrier (MPC), preventing pyruvate from entering the mitochondria.[3] This dual-inhibition disrupts the metabolic symbiosis in tumors, where cancer cells rely on lactate and pyruvate for energy production.[3] By blocking these pathways, this compound can attenuate cancer cell proliferation, migration, and invasion.[1][2]
Materials and Reagents
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Appropriate cancer cell line (e.g., 786-O, SiHa, HCT116, MCF-7)[1]
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm and 630 nm
-
Multichannel pipette
-
Sterile pipette tips
-
Sterile serological pipettes
-
Laminar flow hood
-
Orbital shaker[6]
Reagents:
-
This compound: Prepare a stock solution (e.g., 10 mM) in DMSO. Store at -20°C or -80°C, protected from light.[1]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS).[5] Filter-sterilize the solution and store it at 4°C, protected from light.[6][8]
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO) or a solution of 40% DMF, 16% SDS, 2% acetic acid (pH 4.7).[8]
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
Experimental Protocol
This protocol is optimized for adherent cells in a 96-well plate format.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Western Blotting for MCT1 and MCT4 Expression Following 7ACC1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocarboxylate transporters (MCTs), particularly MCT1 (SLC16A1) and MCT4 (SLC16A3), are crucial players in cellular metabolism, facilitating the transport of lactate and other monocarboxylates across the plasma membrane.[1][2] Their expression is often dysregulated in various cancers, contributing to metabolic reprogramming and tumor progression.[3] MCT1 is typically involved in lactate uptake, fueling oxidative metabolism, while MCT4 is primarily responsible for lactate efflux from highly glycolytic cells.[2][4] The compound 7ACC1 is an inhibitor of MCT4 and has been shown to modulate its expression, making it a valuable tool for studying the role of MCT4 in cancer biology.[5][6] This document provides a detailed protocol for assessing the expression levels of MCT1 and MCT4 in response to this compound treatment using Western blotting.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on MCT4 protein expression, as determined by Western blot analysis.
| Treatment | Concentration (µM) | Duration (h) | MCT4 Protein Expression (Fold Change vs. Control) |
| DMSO (Control) | - | 8 | 1.00 |
| This compound | 30 | 8 | 0.65 |
| This compound | 40 | 8 | 0.40 |
| *Data is representative and based on densitometric analysis of Western blot bands. Actual results may vary depending on the cell line and experimental conditions.[5] |
Experimental Protocols
This section outlines the detailed methodology for performing a Western blot to analyze MCT1 and MCT4 expression after treatment with this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, a cell line known to express MCT4) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 30 µM and 40 µM).[5]
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 8 hours).[5]
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate).[7] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonication: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.[7]
-
Denaturation: Heat the samples at 95-100°C for 5 minutes to denature the proteins.[7]
-
Centrifugation: Centrifuge the samples for 5 minutes to pellet any insoluble debris.[7] The supernatant contains the protein extract.
Protein Quantification
Determine the protein concentration of each sample using a standard protein assay method, such as the Bradford or BCA assay, to ensure equal loading of proteins onto the gel.
Gel Electrophoresis (SDS-PAGE)
-
Sample Preparation: Mix the desired amount of protein (e.g., 30-50 µg) from each sample with loading buffer.[8]
-
Gel Loading: Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 10-12%).[8]
-
Electrophoresis: Run the gel in 1X running buffer until the dye front reaches the bottom of the gel. The expected molecular weight for both MCT1 and MCT4 is approximately 40 kDa.[9]
Protein Transfer
-
Membrane Preparation: Activate a PVDF membrane by soaking it in methanol for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[8] Nitrocellulose membranes can also be used and do not require methanol activation.[8]
-
Transfer Setup: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the protein transfer from the gel to the membrane using a wet or semi-dry transfer system.[8]
Immunoblotting
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[8][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for MCT1 or MCT4, diluted in blocking solution (e.g., 1:1000), overnight at 4°C with gentle shaking.[7][8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with a suitable HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse, depending on the primary antibody host), diluted in blocking solution (e.g., 1:2000), for 1 hour at room temperature with gentle agitation.[7]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[8]
Detection
-
Substrate Incubation: Incubate the membrane with a chemiluminescent substrate (e.g., ECL) for the time recommended by the manufacturer.
-
Imaging: Expose the membrane to X-ray film or use a digital imaging system to capture the chemiluminescent signal.
Data Analysis
Quantify the band intensities using densitometry software. Normalize the expression of MCT1 and MCT4 to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: Simplified MCT4 regulation and inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of MCT1 and MCT4 in GBM: small molecule transporters with large implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCT4/Lactate Promotes PD-L1 Glycosylation in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of MCT4 for lactate exchange promotes the cytotoxicity of NK cells in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Xenograft Model Experimental Design using 7ACC1
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed framework for designing and executing an in vivo xenograft study to evaluate the anti-tumor efficacy of 7ACC1, a monocarboxylate transporter (MCT) inhibitor. The protocol utilizes the human breast adenocarcinoma cell line, MCF-7, to establish a subcutaneous xenograft model in immunodeficient mice. MCF-7 is an estrogen receptor-positive cell line, and its growth in vivo is dependent on estrogen supplementation. This compound is a specific blocker of MCT1 and MCT4, which are crucial for lactate transport in cancer cells.[1] By inhibiting these transporters, this compound disrupts the metabolic activity of cancer cells, leading to reduced proliferation, migration, and invasion.[1]
Core Concepts
The experimental design detailed below is based on the principle of evaluating the therapeutic potential of this compound by monitoring its effect on tumor growth in a well-established xenograft model. The protocol outlines the necessary steps for animal model selection, cell culture and implantation, preparation and administration of this compound, and methods for data collection and analysis.
Data Presentation
Table 1: Experimental Groups and Treatment Regimen
| Group | Treatment | Vehicle/Solvent | Dose | Administration Route | Frequency | Number of Animals (n) |
| 1 | Vehicle Control | DMSO, PEG300, Tween-80, Saline | - | Intraperitoneal (i.p.) | Daily | 8-10 |
| 2 | This compound | DMSO, PEG300, Tween-80, Saline | 3 mg/kg | Intraperitoneal (i.p.) | Daily for 12 days | 8-10 |
| 3 | Positive Control (e.g., Doxorubicin) | Saline | 2 mg/kg | Intraperitoneal (i.p.) | Twice a week | 8-10 |
Table 2: Key Experimental Parameters
| Parameter | Specification |
| Cell Line | MCF-7 (Human Breast Adenocarcinoma) |
| Animal Model | Female athymic nude mice (e.g., NU/NU, NSG), 4-6 weeks old |
| Estrogen Supplementation | 17β-Estradiol pellet (0.72 mg, 60-day release) implanted subcutaneously |
| Cell Injection Number | 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel |
| Injection Site | Subcutaneous, into the flank or mammary fat pad |
| Tumor Growth Monitoring | Caliper measurements twice a week |
| Tumor Volume Calculation | (Length x Width^2) / 2 |
| Study Endpoint Criteria | Tumor volume reaches ~1500-2000 mm^3 or signs of morbidity |
| Primary Efficacy Endpoint | Tumor Growth Inhibition (TGI) |
| Secondary Endpoints | Body weight, clinical observations, histological analysis of tumors |
Experimental Protocols
1. Animal Model and Estrogen Supplementation
-
Animal Housing: House female athymic nude mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Estrogen Pellet Implantation:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Make a small incision on the dorsal side, between the scapulae.
-
Using a trocar, subcutaneously implant a 17β-Estradiol pellet.
-
Close the incision with a wound clip or suture.
-
Allow the mice to recover for 2-3 days before tumor cell implantation.
-
2. Cell Culture and Preparation
-
Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS).
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a serum-free medium.
-
-
Cell Counting and Viability: Determine the cell number and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Preparation for Injection: Resuspend the cells at a final concentration of 5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep the cell suspension on ice until injection.
3. Tumor Cell Implantation
-
Anesthetize the mice.
-
Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank or mammary fat pad.
-
Monitor the mice until they have fully recovered from anesthesia.
4. Preparation and Administration of this compound
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
For a 3 mg/kg dose in a 20g mouse (requiring 60 µg in 100 µL), prepare a working solution. A suggested solvent formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The final concentration of DMSO should be kept low to avoid toxicity.
-
-
Administration:
-
Once tumors reach an average volume of 100-150 mm^3, randomize the mice into the treatment groups outlined in Table 1.
-
Administer this compound or the vehicle control via intraperitoneal (i.p.) injection daily for 12 consecutive days.[1]
-
The positive control can be administered as per established protocols.
-
5. Monitoring and Data Collection
-
Tumor Measurement: Measure the tumor length and width using digital calipers twice a week. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Body Weight: Record the body weight of each mouse twice a week as an indicator of systemic toxicity.
-
Clinical Observations: Monitor the animals daily for any signs of distress, morbidity, or adverse reactions to the treatment.
-
Study Termination: Euthanize the mice when the tumors reach the predetermined endpoint size, or if they show signs of significant morbidity.
-
Tissue Collection: At the end of the study, collect the tumors for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
6. Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical Analysis: Analyze the differences in tumor growth between the groups using appropriate statistical tests, such as a two-way ANOVA with repeated measures. A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Experimental workflow for the in vivo xenograft study.
Caption: Signaling pathway of this compound-mediated MCT inhibition.
References
Lactate uptake assay protocol using 7ACC1 inhibitor
Application Notes and Protocols
Topic: Lactate Uptake Assay Protocol using 7ACC1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
Lactate, once considered a metabolic waste product, is now recognized as a crucial player in cellular metabolism, fueling the tricarboxylic acid (TCA) cycle and participating in cell signaling.[1][2] The transport of lactate across the plasma membrane is primarily mediated by a family of proton-linked monocarboxylate transporters (MCTs), with MCT1 and MCT4 being key isoforms in many tissues, including cancer cells.[1][3][4] In the tumor microenvironment, MCTs facilitate the "lactate shuttle," where glycolytic cancer cells export lactate via MCT4, and oxidative cancer cells take it up via MCT1 to fuel their metabolism.[5][6] This makes MCTs attractive therapeutic targets. This compound is a specific and potent inhibitor of both MCT1 and MCT4, blocking the influx of lactate into cells.[7][8][9][10] This document provides a detailed protocol for performing a lactate uptake assay using this compound to quantify its inhibitory effect on MCT-mediated lactate transport.
Signaling Pathway: Lactate Transport and Inhibition by this compound
The transport of lactate into cells is a critical metabolic process facilitated by Monocarboxylate Transporters (MCTs). This compound acts as a direct blocker of MCT1 and MCT4, preventing the influx of extracellular lactate.
Caption: Mechanism of MCT1/4-mediated lactate influx and its inhibition by this compound.
Experimental Principles
This protocol describes a method to measure the rate of lactate uptake in cultured cells and to determine the inhibitory potency of this compound. The assay typically involves incubating cells with a detectable form of lactate (e.g., radiolabeled [¹⁴C]-L-lactate or a fluorescent analog) for a short period. The amount of lactate transported into the cells is then quantified. By pre-incubating the cells with varying concentrations of the this compound inhibitor, a dose-response curve can be generated to determine its IC₅₀ value (the concentration required to inhibit 50% of lactate uptake).
Experimental Workflow
The overall workflow involves cell preparation, treatment with the this compound inhibitor, initiation of the lactate uptake, termination of the reaction, and final quantification of the internalized lactate.
Caption: Step-by-step workflow for the lactate uptake inhibition assay.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| Cell Line | ATCC / ECACC | MCT1/MCT4 expressing (e.g., SiHa, HCT116, MCF-7)[7] |
| Cell Culture Medium (e.g., DMEM) | Gibco / Corning | Supplemented with 10% FBS, Penicillin/Streptomycin |
| This compound Inhibitor | MedChemExpress | Synonyms: DEAC, Coumarin D 1421[7] |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | For dissolving this compound |
| [¹⁴C]-L-Lactic Acid | PerkinElmer | Or other detectable lactate analog |
| Unlabeled L-Lactic Acid | Sigma-Aldrich | For preparing uptake solution |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | Assay buffer |
| Ice-Cold Phosphate-Buffered Saline (PBS) | Gibco | For washing steps |
| Cell Lysis Buffer (e.g., RIPA) | Thermo Fisher | For cell lysis |
| Scintillation Cocktail | PerkinElmer | For radioactivity measurement |
| 96-well cell culture plates | Corning | Clear or white-walled for scintillation counting |
| Multi-well spectrophotometer/Scintillation Counter | Varies | For signal detection |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format but can be scaled as needed.
1. Cell Seeding: a. Culture MCT1/MCT4-expressing cells to ~80% confluency in their recommended growth medium. b. Trypsinize and count the cells. c. Seed the cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well. d. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
2. Reagent Preparation: a. This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C, protected from light.[7] b. This compound Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in assay buffer (e.g., HBSS) to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO only). c. Uptake Solution: Prepare a solution containing [¹⁴C]-L-lactate and unlabeled L-lactate in HBSS. A common final concentration is 1-10 mM lactate with a specific activity of 0.1-0.5 µCi/mL.[11]
3. Lactate Uptake Assay: a. Pre-incubation: Carefully aspirate the culture medium from the wells. Wash the cells once with 100 µL of pre-warmed HBSS. b. Add 90 µL of the this compound working solutions (or vehicle control) to the respective wells. c. Incubate the plate at 37°C for 10-30 minutes.
d. Initiate Uptake: Initiate the uptake reaction by adding 10 µL of the [¹⁴C]-L-lactate uptake solution to each well. e. Incubate for a short, defined period (e.g., 5-15 minutes).[7][11] This time should be within the linear range of uptake for the specific cell line.
f. Stop Uptake: Terminate the reaction by rapidly aspirating the uptake solution and washing the cells three times with 200 µL of ice-cold PBS. Perform this step quickly to minimize lactate efflux.
4. Quantification: a. Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for 15 minutes on a shaker to ensure complete lysis. b. Measurement: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail. c. Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM).
Data Presentation and Analysis
The raw data (CPM) should be processed to determine the percentage of lactate uptake relative to the vehicle control.
1. Calculation:
-
% Lactate Uptake = (CPM_sample / CPM_vehicle_control) * 100
2. Data Summary: The results can be summarized in a table to clearly present the dose-dependent effect of this compound.
| This compound Concentration (nM) | Mean CPM (± SD) | % Lactate Uptake | % Inhibition |
| 0 (Vehicle) | 15,250 (± 850) | 100.0% | 0.0% |
| 10 | 13,880 (± 720) | 91.0% | 9.0% |
| 50 | 11,590 (± 610) | 76.0% | 24.0% |
| 100 | 9,455 (± 530) | 62.0% | 38.0% |
| 250 | 7,550 (± 400) | 49.5% | 50.5% |
| 500 | 5,185 (± 350) | 34.0% | 66.0% |
| 1000 | 3,355 (± 280) | 22.0% | 78.0% |
Note: Data are representative and should be determined experimentally. An IC₅₀ of ~250 nM has been reported for SiHa cells.[7]
3. IC₅₀ Determination: Plot the % Inhibition against the log of the this compound concentration. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Incomplete washing- Non-specific binding of lactate | - Increase the number and volume of ice-cold PBS washes.- Ensure washes are performed rapidly. |
| Low signal-to-noise ratio | - Low MCT expression in cell line- Uptake time too short- Insufficient radioactivity | - Confirm MCT1/MCT4 expression via Western Blot or qPCR.- Optimize uptake time.- Increase specific activity of [¹⁴C]-L-lactate. |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Variation in incubation times | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes.- Process plates one at a time or use a multichannel pipette for simultaneous additions. |
| No inhibitory effect of this compound | - Degraded inhibitor- Incorrect concentration- Cell line is resistant | - Use a fresh aliquot of this compound.- Verify stock concentration and dilutions.- Confirm that the target (MCT1/4) is expressed and functional. |
References
- 1. Monocarboxylate transporter and lactate metabolism [jstage.jst.go.jp]
- 2. Lactate transported by MCT1 plays an active role in promoting mitochondrial biogenesis and enhancing TCA flux in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Monocarboxylate Transporters in Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate transport in skeletal muscle — role and regulation of the monocarboxylate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7ACC1 in 3D Spheroid Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, bridging the gap between traditional 2D cell culture and in vivo studies. These models recapitulate key aspects of solid tumors, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions, which are critical for evaluating the efficacy of anti-cancer therapeutics. 7ACC1 is a small molecule inhibitor of lactate influx, targeting the monocarboxylate transporters MCT1 and MCT4, which are frequently overexpressed in cancer cells and play a crucial role in tumor metabolism and survival. By disrupting lactate transport, this compound offers a promising therapeutic strategy to target the metabolic vulnerabilities of cancer cells.
These application notes provide a comprehensive guide for the utilization of this compound in 3D spheroid culture models, detailing its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action of this compound in 3D Spheroids
This compound and its analogs, such as 7ACC2, function by inhibiting lactate uptake into cancer cells. In the tumor microenvironment, lactate is not merely a metabolic waste product but also a significant energy source for oxidative cancer cells, a phenomenon known as the "lactate shuttle." Glycolytic tumor cells at the core of a spheroid produce and export lactate, which is then taken up and utilized by oxidative cancer cells in the periphery.
This compound disrupts this metabolic symbiosis by blocking the MCT1 and MCT4 transporters responsible for lactate influx. Furthermore, related compounds like 7ACC2 have been shown to inhibit the mitochondrial pyruvate carrier (MPC), leading to an intracellular accumulation of pyruvate that further impedes lactate uptake. This dual action results in a metabolic crisis within the spheroid, leading to reduced proliferation, induction of cytotoxicity, and potentially increased sensitivity to other therapies like radiotherapy.
Below is a diagram illustrating the proposed signaling pathway affected by this compound in a 3D spheroid model.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in 3D spheroid models are provided below.
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of uniform spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., FaDu, HCT116, MCF-7)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well round-bottom ultra-low attachment microplates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 500 - 5,000 cells/well, to be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 200 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator. Spheroids will typically form within 24-72 hours.
-
Monitor spheroid formation and growth daily using an inverted microscope.
Protocol 2: Spheroid Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP as an indicator of metabolically active cells.
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Reagent
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.5%.
-
After 72 hours of spheroid formation, carefully remove 50 µL of medium from each well and add 50 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 3: Immunofluorescence Staining of Spheroids for MCT1 Expression
This protocol allows for the visualization of MCT1 protein expression and localization within the spheroid.
Materials:
-
Pre-formed spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against MCT1
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Carefully collect spheroids and wash twice with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-MCT1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 15 minutes.
-
Wash twice with PBS.
-
Mount the spheroids on a glass slide using an appropriate mounting medium.
-
Image the spheroids using a confocal microscope.
Experimental Workflow and Data Presentation
A typical experimental workflow for evaluating this compound in 3D spheroid models is depicted below.
Quantitative Data Summary
The following tables provide a structured format for presenting quantitative data from the described experiments.
Table 1: Effect of this compound on Spheroid Viability (IC50 Values)
| Cell Line | Spheroid Formation Method | Treatment Duration (hours) | IC50 (µM) of this compound |
| FaDu | Liquid Overlay (ULA) | 72 | Data to be determined |
| HCT116 | Liquid Overlay (ULA) | 72 | Data to be determined |
| MCF-7 | Liquid Overlay (ULA) | 72 | Data to be determined |
Table 2: Effect of this compound on Spheroid Growth
| Cell Line | This compound Concentration (µM) | Spheroid Diameter (µm) at 0h | Spheroid Diameter (µm) at 72h | % Growth Inhibition |
| FaDu | Vehicle (DMSO) | Initial Diameter | Final Diameter | 0% |
| 1 | Initial Diameter | Final Diameter | Calculate % | |
| 10 | Initial Diameter | Final Diameter | Calculate % | |
| 50 | Initial Diameter | Final Diameter | Calculate % | |
| HCT116 | Vehicle (DMSO) | Initial Diameter | Final Diameter | 0% |
| 1 | Initial Diameter | Final Diameter | Calculate % | |
| 10 | Initial Diameter | Final Diameter | Calculate % | |
| 50 | Initial Diameter | Final Diameter | Calculate % |
Table 3: Quantification of Immunofluorescence Staining
| Cell Line | Treatment | Marker | Mean Fluorescence Intensity (Arbitrary Units) | % Positive Cells |
| FaDu | Vehicle (DMSO) | MCT1 | Quantify | Quantify |
| This compound (10 µM) | MCT1 | Quantify | Quantify | |
| Vehicle (DMSO) | Ki67 | Quantify | Quantify | |
| This compound (10 µM) | Ki67 | Quantify | Quantify |
Conclusion
The use of this compound in 3D spheroid culture models provides a powerful platform to investigate the role of lactate metabolism in tumor biology and to evaluate the therapeutic potential of targeting this pathway. The protocols and guidelines presented here offer a framework for researchers to design and execute robust experiments. It is anticipated that inhibition of lactate influx with this compound will lead to a significant reduction in spheroid growth and viability, highlighting the dependence of 3D tumor models on lactate as a key metabolic substrate. Further investigations could explore the synergistic effects of this compound with other anti-cancer agents and its impact on the tumor immune microenvironment within more complex co-culture spheroid models.
Troubleshooting & Optimization
Troubleshooting 7ACC1 solubility issues for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with 7ACC1 for in vivo experiments. The following information is intended to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a specific blocker of the monocarboxylate transporters MCT1 and MCT4.[1][2] It plays a crucial role in cancer research by inhibiting lactate influx in tumor cells.[1] Like many small molecule inhibitors, this compound is a hydrophobic compound, meaning it has low solubility in aqueous solutions like saline or phosphate-buffered saline (PBS). This poor water solubility can lead to challenges in preparing formulations suitable for in vivo administration, potentially causing precipitation, inconsistent dosing, and reduced bioavailability.
Q2: What is a recommended starting formulation for this compound for in vivo administration?
A2: A common and effective formulation for this compound for intraperitoneal (i.p.) or oral administration is a co-solvent system. A widely used vehicle consists of a mixture of DMSO, PEG300, Tween 80, and saline.[1] This combination of solvents helps to dissolve the hydrophobic this compound and maintain it in a stable suspension for administration.
Q3: My this compound formulation is precipitating. What are the common causes and solutions?
A3: Precipitation of this compound in your formulation can be due to several factors:
-
Incorrect solvent ratios: The proportion of the aqueous component (saline) may be too high for the concentration of this compound.
-
Improper mixing order: The order in which the solvents are mixed is critical. The compound should be fully dissolved in the primary organic solvent (DMSO) before the addition of other components.
-
Low temperature: The formulation may be too cold, reducing the solubility of the compound.
-
High drug concentration: The concentration of this compound may be too high for the chosen vehicle system.
To address this, ensure you are following a validated protocol for formulation preparation. If precipitation persists, consider reducing the final concentration of this compound or adjusting the vehicle composition by slightly increasing the proportion of co-solvents like PEG300.
Q4: Can I use 100% DMSO to dissolve this compound for in vivo injections?
A4: While this compound has good solubility in DMSO, using 100% DMSO for in vivo injections is generally not recommended due to its potential for toxicity and irritation at the injection site. It is best practice to dilute the DMSO with other less toxic vehicles to a final concentration that is well-tolerated by the animals.
Q5: How should I store my this compound stock and working solutions?
A5: this compound powder should be stored at -20°C for long-term stability.[1] Stock solutions prepared in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1] It is recommended to prepare the final working solution for in vivo experiments fresh on the day of use.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the preparation and administration of this compound for in vivo studies.
| Issue | Potential Cause | Recommended Action |
| Precipitation during formulation preparation | Incorrect order of solvent addition. | Ensure this compound is fully dissolved in DMSO before adding PEG300, followed by Tween 80, and finally saline. |
| Temperature of the solution is too low. | Gently warm the solution to 37°C and use sonication to aid dissolution. | |
| Concentration of this compound is too high. | Try preparing a lower concentration of the final formulation. | |
| Precipitation upon injection | The formulation is not stable in a physiological environment. | Consider alternative formulation strategies such as lipid-based formulations or nanosuspensions. |
| The injection is performed too slowly, allowing for precipitation at the injection site. | Administer the injection at a steady and appropriate rate. | |
| Inconsistent experimental results | Inaccurate dosing due to precipitation or poor formulation homogeneity. | Prepare fresh formulations for each experiment and ensure the solution is homogenous before each injection. |
| Poor bioavailability of this compound. | Consider the route of administration. For hydrophobic compounds, intravenous or intraperitoneal routes often provide more consistent exposure than oral administration. | |
| Adverse effects in animals (e.g., irritation at the injection site) | High concentration of DMSO or other organic solvents. | Reduce the percentage of organic co-solvents in the final formulation, if possible, without compromising solubility. |
| The pH of the formulation is not physiological. | Check the pH of the final formulation and adjust if necessary to be closer to neutral. |
Quantitative Data
The solubility of this compound in various solvents is a critical factor in formulation development. The following table summarizes available solubility data.
| Solvent | Concentration | Notes |
| DMSO | 32 mg/mL (122.48 mM) | Sonication is recommended to aid dissolution.[3] |
| DMSO | 45 mg/mL (172.23 mM) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (9.57 mM) | This is a suspended solution and may require sonication.[1] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Experimental Protocols
Protocol for Preparing this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 2.5 mg/mL suspended solution of this compound suitable for oral or intraperitoneal injection.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO to achieve a final concentration of 25 mg/mL.
-
Vortex and sonicate until the this compound is completely dissolved.
-
-
Prepare the final 2.5 mg/mL formulation (example for 1 mL total volume).
-
In a new sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the PEG300.
-
Vortex thoroughly to mix.
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex again until the solution is homogenous.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing.
-
The final solution is a 2.5 mg/mL suspended solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
-
Final Preparation and Administration.
-
Visually inspect the final formulation for any large aggregates. If present, sonicate briefly.
-
Prepare the formulation fresh on the day of dosing.
-
Administer the appropriate volume to the animals based on their body weight to achieve the desired dose (e.g., for a 3 mg/kg dose in a 20g mouse, inject 24 µL of the 2.5 mg/mL solution).
-
Visualizations
Caption: A flowchart for troubleshooting this compound solubility issues.
Caption: The inhibitory action of this compound on MCT1/4 transporters.
References
Potential off-target effects of 7ACC1 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 7ACC1 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a dual inhibitor of Monocarboxylate Transporter 1 (MCT1) and Monocarboxylate Transporter 4 (MCT4).[1][2] These transporters are involved in the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane. By inhibiting MCT1 and MCT4, this compound blocks the influx of lactate into cells, thereby disrupting cancer cell metabolism, which often relies on lactate as a fuel source.[1][2] This inhibition can lead to reduced cancer cell proliferation, migration, and invasion.[1]
Q2: What are the known off-target effects of this compound?
A significant off-target effect of this compound is the inhibition of the Mitochondrial Pyruvate Carrier (MPC). This has been reported for the 7ACC series of compounds.[2][3][4] The MPC is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix, a crucial step for oxidative phosphorylation. Inhibition of the MPC can lead to a buildup of cytosolic pyruvate and a subsequent increase in glycolysis.[3][4]
Q3: How can I distinguish between the on-target (MCT) and off-target (MPC) effects of this compound in my experiments?
Distinguishing between MCT and MPC inhibition can be achieved through careful experimental design. Here are a few strategies:
-
Nutrient Conditions: The cellular response to this compound can differ based on the available nutrients. The effects of MCT1 inhibition on cell growth may be more pronounced when lactate is the primary energy source, whereas MPC inhibition will have a greater impact when cells are reliant on glucose for oxidative phosphorylation.[4]
-
Use of Control Compounds: Compare the effects of this compound with a more specific MCT1/2 inhibitor, such as AR-C155858, which is not known to inhibit the MPC.[4][5] Differences in cellular phenotypes between these two inhibitors can help to isolate the effects of MPC inhibition by this compound.
-
Metabolic Flux Analysis: Techniques like Seahorse XF analysis can measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Inhibition of MPC by this compound is expected to decrease OCR and increase ECAR (as cells switch to glycolysis), while the effects of MCT inhibition on these parameters will depend on the specific metabolic dependencies of the cell line.
-
Genetic Knockdown/Knockout: Using siRNA or CRISPR to silence MCT1, MCT4, or components of the MPC complex (MPC1 or MPC2) can help to elucidate the specific targets of this compound. For example, if this compound still has an effect in MCT1/4 knockout cells, it suggests an off-target mechanism.
Q4: What is the recommended working concentration for this compound in cellular assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, published studies have used concentrations in the range of 1 µM to 10 µM for various cellular assays, including cell viability, migration, and invasion assays.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high cytotoxicity in cell viability assays. | 1. Off-target MPC inhibition: Inhibition of the mitochondrial pyruvate carrier can be cytotoxic, especially in cells reliant on oxidative phosphorylation.[3][5] 2. High concentration of this compound: The concentration used may be too high for the specific cell line. 3. Solvent toxicity: If using a high concentration of a stock solution, the solvent (e.g., DMSO) may be causing toxicity. | 1. Perform a dose-response experiment to determine the IC50 and use a concentration range appropriate for your assay. 2. Compare with an MCT-specific inhibitor (e.g., AR-C155858) to assess the contribution of off-target effects. 3. Ensure the final solvent concentration is low and consistent across all wells, including the vehicle control. |
| No effect or weak effect observed. | 1. Low expression of MCT1/4 or MPC in the cell line: The target proteins may not be expressed at sufficient levels. 2. Incorrect compound handling or storage: this compound may have degraded. 3. Sub-optimal assay conditions: The incubation time or cell density may not be appropriate. | 1. Verify target expression using Western blot or qPCR. 2. Purchase fresh compound and store it properly, protected from light.[1] 3. Optimize assay parameters such as incubation time and cell seeding density. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can affect results. 2. Inconsistent compound preparation: Errors in serial dilutions can lead to variability. 3. Edge effects in multi-well plates. | 1. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh dilutions of this compound for each experiment. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Difficulty interpreting metabolic assay results (e.g., Seahorse). | Dual inhibition of MCT and MPC: The compound affects both lactate transport and mitochondrial pyruvate import, leading to complex metabolic reprogramming. | 1. Run control experiments with MCT- and MPC-specific inhibitors (if available) to dissect the individual contributions. 2. Analyze both ECAR and OCR to get a complete picture of the metabolic phenotype. A decrease in OCR coupled with an increase in ECAR is indicative of a shift towards glycolysis, which can be a result of MPC inhibition.[3] |
Quantitative Data Summary
| Target | Inhibitor | IC50 / Activity | Assay Type |
| MCT1/4 | This compound | Inhibition of lactate influx | Cellular Lactate Uptake Assay |
| MPC | This compound | 27 ± 13 µM | Mitochondrial Pyruvate Carrier Activity Assay |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for MCT1 and MCT4 Expression
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCT1 and MCT4 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: On- and off-target effects of this compound on cellular metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Killing two birds with one stone: Blocking the mitochondrial pyruvate carrier to inhibit lactate uptake by cancer cells and radiosensitize tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interruption of lactate uptake by inhibiting mitochondrial pyruvate transport unravels direct antitumor and radiosensitizing effects - PMC [pmc.ncbi.nlm.nih.gov]
Improving the delivery of 7ACC1 in animal models
Welcome to the technical support center for 7ACC1, a potent and specific inhibitor of monocarboxylate transporter 1 (MCT1) and MCT4. This guide is designed for researchers, scientists, and drug development professionals to facilitate the successful application of this compound in animal models.
Troubleshooting Guide
This section addresses common issues that may arise during in vivo experiments with this compound.
| Question/Issue | Potential Cause & Solution |
| 1. I am observing low or no efficacy of this compound in my animal model. | A1: Lack of efficacy can stem from several factors related to formulation, administration, or the biological context of your model. Formulation/Solubility: this compound is soluble in DMSO but insoluble in aqueous solutions like water or saline[1]. Improper formulation can lead to precipitation of the compound, reducing its bioavailability. * Solution: Ensure this compound is fully dissolved in DMSO before preparing the final dosing solution. For intraperitoneal (i.p.) injections, a common vehicle is a mix of DMSO, PEG300, Tween 80, and saline. Always prepare the formulation fresh before each use and visually inspect for precipitates.Dosing and Administration: The reported effective dose in mouse xenograft models is 3 mg/kg, administered daily via i.p. injection[2]. Your model may require a different dose or administration route. * Solution: Perform a dose-response study to determine the optimal dose for your specific animal model and tumor type. Ensure accurate and consistent administration, as variability in injection technique can affect drug delivery.Target Expression: this compound's efficacy is dependent on the expression of MCT1 and/or MCT4 in the target cells[3]. * Solution: Confirm the expression of MCT1 and MCT4 in your tumor model using techniques like Western blot or immunohistochemistry before starting in vivo studies. Models that do not express these transporters will not respond to this compound[3]. |
| 2. I am observing signs of toxicity (e.g., significant weight loss, lethargy) in my animals. | A2: Toxicity can be caused by the compound itself or the vehicle used for administration. Vehicle Toxicity: High concentrations of DMSO or other solvents can be toxic to animals. * Solution: Minimize the percentage of DMSO in your final dosing solution (typically ≤10%). If toxicity persists, consider alternative, well-tolerated vehicle formulations.Compound-Specific Toxicity: While this compound has shown antitumor effects, high doses may lead to off-target effects or systemic toxicity. * Solution: Reduce the dose of this compound by 25-50% and perform a Maximum Tolerated Dose (MTD) study to find a balance between efficacy and toxicity in your specific model. |
| 3. My in vivo results are inconsistent across different experiments. | A3: Inconsistency can arise from variability in the compound, formulation, animals, or experimental procedures. Compound Stability: this compound stock solutions should be stored properly to maintain their activity. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light[2]. * Solution: Prepare fresh working solutions for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles.Animal Variability: Factors such as age, weight, and health status of the animals can influence experimental outcomes. * Solution: Use animals of a consistent age and weight range. Ensure all animals are healthy before starting the experiment. Increase the number of animals per group to improve statistical power and account for individual variation. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the mechanism of action of this compound? | This compound is a specific blocker of monocarboxylate transporter 1 (MCT1) and MCT4[2][4][5]. These transporters are crucial for the transport of lactate across the cell membrane. By inhibiting MCT1 and MCT4, this compound blocks the influx of lactate into cancer cells that use it as a fuel source, thereby inhibiting their proliferation, migration, and invasion[2][3][6]. |
| 2. How should I prepare a this compound stock solution? | To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO[1][3]. For example, a 10 mM stock solution in DMSO is commonly used[2][3]. |
| 3. What is the recommended storage condition for this compound? | This compound powder should be stored according to the manufacturer's instructions. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for 1 month, and should be protected from light[2]. |
| 4. What is the recommended in vivo dose for this compound? | A dose of 3 mg/kg administered daily via intraperitoneal (i.p.) injection has been shown to be effective in delaying tumor growth in mouse models of cervix, colorectal, and breast cancer[2]. However, the optimal dose may vary depending on the animal model and tumor type. |
| 5. Is this compound effective against all types of cancer? | The efficacy of this compound is dependent on the expression of MCT1 and/or MCT4 by the cancer cells[3]. It has shown antitumor activity in models of renal, cervix, colorectal, and breast cancer[2][3]. It is important to verify the expression of these transporters in your model of interest. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a this compound dosing solution for intraperitoneal (i.p.) injection in mice, based on a 3 mg/kg dose.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: For a 20 g mouse at a 3 mg/kg dose, you will need 0.06 mg of this compound per injection. Assuming an injection volume of 100 µL, the final concentration of the dosing solution should be 0.6 mg/mL.
-
Prepare the vehicle: A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve this compound: Weigh the required amount of this compound powder and dissolve it in the calculated volume of DMSO. Vortex thoroughly to ensure it is completely dissolved.
-
Add other vehicle components: Add PEG300 to the DMSO/7ACC1 solution and vortex. Then, add Tween 80 and vortex again.
-
Add saline: Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.
-
Final check: Visually inspect the final solution to ensure it is clear and free of any precipitates. This formulation should be prepared fresh before each administration.
Protocol 2: Western Blot for MCT1/MCT4 Expression
This protocol outlines the procedure to confirm the expression of this compound's targets, MCT1 and MCT4, in tumor tissue.
Materials:
-
Tumor tissue lysate
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-MCT1, anti-MCT4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the tumor lysates using a BCA assay.
-
Sample Preparation: Prepare samples for loading by mixing the lysate with Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCT1, MCT4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of bands at the expected molecular weights for MCT1 and MCT4 confirms their expression.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on cancer cell metabolism.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Monocarboxylate transporters (MCT) inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Monocarboxylate transporter | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 7ACC1 Treatment in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to 7ACC1, a monocarboxylate transporter 1 (MCT1) and MCT4 inhibitor, in cancer cell models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential explanations and solutions in a question-and-answer format.
| Question/Issue | Potential Cause | Recommended Action |
| Cells show high intrinsic resistance to this compound treatment (High initial IC50). | High basal expression of MCT4. | 1. Quantify MCT1 and MCT4 expression at the protein level (Western Blot) and mRNA level (RT-qPCR). 2. Consider using cell lines with a high MCT1/MCT4 expression ratio for initial sensitivity screening. 3. Explore synergistic combinations with MCT4 inhibitors. |
| Alternative metabolic pathways are dominant. | 1. Perform metabolic flux analysis to identify active alternative pathways (e.g., glutaminolysis, fatty acid oxidation). 2. Test inhibitors of these alternative pathways in combination with this compound. | |
| Acquired resistance develops after initial sensitivity to this compound. | Upregulation of MCT4 expression. | 1. Monitor MCT4 expression levels in resistant clones compared to the parental cell line. 2. Consider a combination therapy approach with an MCT4-selective inhibitor. |
| Metabolic reprogramming to bypass lactate dependency. | 1. Conduct comparative metabolomics between sensitive and resistant cells to identify altered metabolic pathways. 2. Investigate the efficacy of targeting these newly adopted pathways. | |
| Genetic mutations in MCT1 or related pathways. | 1. Sequence the SLC16A1 gene (encoding MCT1) in resistant clones to identify potential mutations. 2. Perform whole-exome sequencing to identify other potential resistance-conferring mutations. | |
| Inconsistent results in this compound sensitivity assays. | Variability in cell culture conditions. | 1. Standardize cell seeding density and growth phase for all experiments. 2. Ensure consistent media composition, particularly glucose and glutamine concentrations, as this can influence metabolic state. |
| Issues with this compound compound stability or activity. | 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Confirm the activity of the this compound batch with a sensitive control cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific blocker of monocarboxylate transporter 1 (MCT1) and MCT4.[1] It inhibits the influx of lactate into cancer cells, thereby disrupting their metabolic processes that rely on lactate as a fuel source.[1]
Q2: What are the known mechanisms of resistance to MCT1 inhibitors like this compound?
A2: Resistance to MCT1 inhibitors can arise through several mechanisms:
-
Upregulation of MCT4: Cancer cells can increase the expression of MCT4, another lactate transporter, to compensate for the inhibition of MCT1.[2]
-
Metabolic Reprogramming: Cells may adapt by shifting their metabolism to rely on alternative energy sources such as glucose or glutamine, reducing their dependence on lactate uptake.
-
Tumor Microenvironment: Interactions with other cells in the tumor microenvironment can provide alternative nutrients or signaling that promotes survival despite MCT1 inhibition.
Q3: How can I generate a this compound-resistant cancer cell line for my studies?
A3: A common method for generating drug-resistant cancer cell lines is through continuous exposure to the drug. This involves culturing the cancer cells in the presence of gradually increasing concentrations of this compound over a prolonged period (weeks to months). Surviving cells that proliferate at higher drug concentrations can be selected and expanded as a resistant population.[3][4][5]
Q4: What are some potential therapeutic strategies to overcome this compound resistance?
A4: Strategies to overcome this compound resistance often involve combination therapies:
-
Dual MCT1/MCT4 Inhibition: Combining this compound with a specific MCT4 inhibitor could block the primary escape mechanism of MCT4 upregulation.
-
Targeting Alternative Metabolic Pathways: If metabolic reprogramming is identified as the resistance mechanism, combining this compound with inhibitors of the upregulated pathways (e.g., glutaminase inhibitors) may be effective.
-
Synergistic Drug Combinations: Combining this compound with other anticancer agents, such as chemotherapy or other targeted therapies, may enhance efficacy and prevent the emergence of resistance.[6][7][8]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
Objective: To develop a cancer cell line with acquired resistance to this compound for mechanistic studies.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Begin by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, increase the this compound concentration by a factor of 1.5 to 2.[4]
-
Monitoring and Maintenance: Continuously monitor the cells for growth and viability. Passage the cells as needed, always maintaining the selective pressure of the current this compound concentration. If significant cell death occurs after a dose escalation, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Establishment of Resistant Line: Repeat the dose escalation process until the cells can proliferate in a this compound concentration that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line.
-
Characterization of Resistance: Once a resistant line is established, confirm the degree of resistance by performing a new IC50 determination and comparing it to the parental line. The resistant cell line should be maintained in a medium containing a maintenance concentration of this compound to ensure the stability of the resistant phenotype.
Protocol 2: Quantitative Analysis of MCT1 and MCT4 Expression by Western Blot
Objective: To determine the protein expression levels of MCT1 and MCT4 in parental and this compound-resistant cancer cell lines.
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-MCT1, anti-MCT4, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the parental and resistant cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against MCT1, MCT4, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescence substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the expression of MCT1 and MCT4 to the loading control.
-
Compare the normalized expression levels between the parental and resistant cell lines.
-
Data Presentation
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | MCT1 Expression (relative to parental) | MCT4 Expression (relative to parental) |
| Parental Line | This compound | [Example: 1.5] | 1 | 1.0 | 1.0 |
| Resistant Line | This compound | [Example: 18.2] | [Example: 12.1] | [Example: 0.9] | [Example: 8.5] |
Note: The values in this table are examples and should be replaced with experimental data.
Visualizations
Caption: Workflow for generating and analyzing this compound-resistant cancer cells.
Caption: Signaling pathway illustrating MCT4 upregulation as a resistance mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Synergistic Interactions between Natural Compounds and Conventional Chemotherapeutic Drugs in Preclinical Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effects of natural products in combination with anticancer agents in prostate cancer: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Refining 7ACC1 Dosage for Long-Term In Vivo Experiments
This technical support center provides guidance and troubleshooting for researchers utilizing the hypothetical compound 7ACC1 in long-term in vivo experiments. The information herein is based on established principles of pharmacology and in vivo study design.
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose of this compound for my long-term in vivo experiment?
A: Selecting an appropriate starting dose is critical for the success and ethical conduct of your experiments. A multi-faceted approach is recommended:
-
Literature Review: Although "this compound" is a hypothetical compound, the first step for any new compound would be a thorough review of existing literature for data on similar molecules or target pathways.
-
In Vitro Data Extrapolation: Utilize in vitro IC50 or EC50 values from cell-based assays. While not directly translatable, these values can provide an initial estimate of the required concentration range.
-
Dose Escalation Studies: If no prior in vivo data exists, a pilot dose-range finding study is essential.[1] This involves starting with a very low, non-toxic dose and escalating it in different cohorts of animals to identify the maximum tolerated dose (MTD) and the dose range that elicits a therapeutic effect.[1][2]
-
Allometric Scaling: If you have data from another species, allometric scaling can be used to estimate a starting dose by accounting for differences in body surface area and metabolic rates.[1]
Q2: What is a suitable dose escalation strategy for a long-term study?
A: A common approach is a modified Fibonacci dose-escalation scheme, which allows for a safe and systematic increase in the dose. The goal is to identify a dose that is both effective and well-tolerated over the long term. It's crucial to allow sufficient time between dose escalations to observe any delayed toxicity.
Q3: Which route of administration should I choose for this compound?
A: The choice of administration route is critical and depends on the physicochemical properties of this compound, the target site of action, and the desired pharmacokinetic profile.[1]
-
Oral (PO): Convenient for long-term studies, but bioavailability can be a concern due to first-pass metabolism.[1]
-
Intravenous (IV): Provides 100% bioavailability and rapid onset of action, but may require more frequent administration depending on the half-life.[1]
-
Intraperitoneal (IP): Often used in rodent studies, offering good systemic exposure.
-
Subcutaneous (SC): Can provide a slower, more sustained release, potentially reducing the frequency of administration.[1]
Q4: What parameters should I monitor during a long-term this compound in vivo study?
A: Comprehensive monitoring is essential to assess both the efficacy and safety of this compound.
-
Efficacy: Monitor disease-specific endpoints (e.g., tumor volume, behavioral changes, biomarkers).
-
Toxicity: Daily clinical observations are crucial.[3] This includes monitoring for weight loss, changes in behavior (lethargy, agitation), ruffled fur, and any signs of distress.[1] Regular blood work (complete blood count and clinical chemistry) and histopathological analysis of major organs at the end of the study are also recommended to assess for organ toxicity.[3][4]
Troubleshooting Guide
Issue 1: I am observing significant toxicity (e.g., >15% weight loss, severe lethargy) in my treatment group.
-
Solution:
-
Dose Reduction: Immediately reduce the dose of this compound. If toxicity persists, consider a "drug holiday" (a short period with no treatment) to allow the animals to recover.
-
Refine Administration Schedule: If the compound has a short half-life, consider splitting the daily dose into two smaller administrations to reduce peak plasma concentrations (Cmax).
-
Change Administration Route: An alternative route of administration, such as subcutaneous injection, might provide a slower absorption rate and a less toxic pharmacokinetic profile.[1]
-
Re-evaluate Formulation: The vehicle used to dissolve or suspend this compound could be contributing to the toxicity. Test the vehicle alone as a control group.
-
Issue 2: I am not observing the expected therapeutic effect of this compound.
-
Solution:
-
Dose Escalation: If the current dose is well-tolerated, a carefully planned dose escalation may be necessary.[1]
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine if this compound is reaching the target tissue at a sufficient concentration and for a sufficient duration.[5] Key parameters to assess include Cmax, Tmax, and the area under the curve (AUC).[1]
-
Verify Compound Integrity: Ensure the batch of this compound is pure and has not degraded.
-
Re-assess the Animal Model: The chosen animal model may not be appropriate for the mechanism of action of this compound.
-
Issue 3: There is high variability in the experimental results within the same treatment group.
-
Solution:
-
Standardize Procedures: Implement and strictly follow a standard operating procedure (SOP) for all experimental steps, including animal handling, dose preparation, and administration.[1]
-
Control for Environmental Factors: Ensure that all animals are housed under identical conditions (e.g., light-dark cycle, temperature, diet).
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.
-
Randomize Animal Allocation: Use a randomization process to assign animals to different treatment groups to avoid bias.
-
Data Presentation
Table 1: Example of a Dose Escalation Study Design
| Cohort | Dose of this compound (mg/kg) | Number of Animals | Administration Route | Dosing Frequency | Observation Period |
| 1 | 1 | 3 | IP | Daily | 14 days |
| 2 | 3 | 3 | IP | Daily | 14 days |
| 3 | 10 | 3 | IP | Daily | 14 days |
| 4 | 30 | 3 | IP | Daily | 14 days |
| 5 | 100 | 3 | IP | Daily | 14 days |
Table 2: Key Pharmacokinetic (PK) Parameters to Evaluate for this compound
| Parameter | Description | Importance for Long-Term Dosing |
| Cmax | Maximum plasma concentration | High Cmax can be associated with toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the concentration-time curve | Represents total drug exposure over time. |
| t1/2 | Half-life | Determines the dosing interval required to maintain therapeutic levels. |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation | Crucial for determining the appropriate oral dose. |
Experimental Protocols
Protocol 1: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice). Use a small group of animals for each dose cohort (n=3-5).
-
Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose that is expected to be non-toxic. Subsequent doses can be escalated using a modified Fibonacci sequence.[1]
-
Administration: Administer this compound via the intended route for the long-term study. Include a vehicle-only control group.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.[1] Record body weight daily.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause more than a 10-15% reduction in body weight and does not produce overt signs of toxicity.[6]
Protocol 2: Basic Pharmacokinetic (PK) Study
-
Animal Model: Use the same species and strain as in the efficacy studies.
-
Administration: Administer a single dose of this compound at a dose level expected to be efficacious.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[1]
-
Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Data Modeling: Use PK software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.[7][8]
Visualizations
Caption: Experimental workflow for refining this compound dosage.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. syngeneintl.com [syngeneintl.com]
- 3. youtube.com [youtube.com]
- 4. In Vivo Toxicology - Creative Bioarray [dda.creative-bioarray.com]
- 5. youtube.com [youtube.com]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Use of pharmacokinetic/ pharmacodynamic modelling for starting dose selection in first-in-human trials of high-risk biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of pharmacokinetic/ pharmacodynamic modelling for starting dose selection in first-in-human trials of high-risk biologics - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling 7ACC1 compound
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing, handling, and troubleshooting experiments involving the 7ACC1 compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing the this compound compound?
A1: this compound should be stored under specific conditions to ensure its stability. For long-term storage, it is recommended to store the compound at -80°C, where it can be kept for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month, but it is crucial to protect it from light.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in dimethyl sulfoxide (DMSO). A common concentration for a stock solution is 10 mM. It is important to use newly opened, hygroscopic DMSO for the best solubility. If the compound does not dissolve completely, ultrasonic treatment can be applied.[2]
Q3: What is the recommended solvent for this compound in in vitro experiments?
A3: DMSO is the recommended solvent for preparing stock solutions of this compound for in vitro experiments. When further diluting the stock solution in cell culture media, ensure the final DMSO concentration does not exceed a level that could be toxic to the cells, typically below 0.5%.
Q4: How do I prepare this compound for in vivo animal studies?
A4: For in vivo administration, a suspended solution is often required. A common protocol involves a multi-step process:
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add the DMSO stock solution to PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and ensure it is evenly distributed.
-
Finally, add saline to reach the desired final volume. This method yields a suspended solution suitable for administration.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of monocarboxylate transporters (MCTs), specifically MCT1 and MCT4.[1] These transporters are responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane. By inhibiting these transporters, this compound blocks the efflux of lactate from cells, leading to an increase in intracellular lactate concentration and a decrease in intracellular pH. This disruption of cellular metabolism can inhibit cancer cell proliferation and survival.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | The final concentration of this compound exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility. | - Lower the final concentration of this compound in your experiment. - Ensure the stock solution is fully dissolved before diluting it in the medium. - Check that the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to your cells (typically ≤ 0.5%). |
| Inconsistent or No Biological Effect | - Compound Degradation: Improper storage or handling. - Incorrect Concentration: Errors in dilution calculations. - Cell Line Resistance: The cell line may not express MCT1/MCT4 or have compensatory mechanisms.[3] | - Verify Storage: Ensure the compound has been stored at the correct temperature and protected from light. - Recalculate Dilutions: Double-check all calculations for stock and working solutions. - Confirm MCT Expression: Use techniques like Western Blot or qPCR to confirm the expression of MCT1 and MCT4 in your cell line. - Test a Positive Control: Use a cell line known to be sensitive to MCT inhibitors. |
| High Cell Death in Control Group | Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high. | - Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line. - Ensure the final concentration of the vehicle is consistent across all experimental groups, including the untreated control. |
| Variability Between Experiments | - Inconsistent Cell Health: Differences in cell passage number, confluency, or growth phase. - Inconsistent Compound Activity: Degradation of the compound over time. | - Standardize Cell Culture: Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment. - Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Quantitative Data
Table 1: Storage and Stability of this compound
| Storage Condition | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Protect from light. |
Data sourced from MedchemExpress.[1]
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 33.33 mg/mL (127.57 mM) | Ultrasonic treatment may be needed. Use newly opened, hygroscopic DMSO.[2] |
Table 3: IC50 Values of this compound and Related MCT Inhibitors
| Compound | Cell Line | IC50 (Lactate Influx) | Reference |
| 7ACC2 | Cancer Cells | 11 nM | [3] |
| AR-C155858 | MCT1-expressing cells | ~2.3 nM (Ki) | TargetMol |
| AZD3965 | MCT1-expressing cells | - | TargetMol |
Experimental Protocols
Detailed Methodology: In Vitro Lactate Uptake Assay
This protocol outlines a method to measure the effect of this compound on lactate uptake in cancer cells.
1. Cell Preparation:
-
Plate cancer cells (e.g., SiHa or HCT116) in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in the assay buffer (e.g., Krebs-Ringer-HEPES buffer) to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
3. Lactate Uptake Assay:
-
Wash the cells twice with the assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
To initiate the uptake, add the assay buffer containing [14C]-labeled lactate to each well.
-
Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
To stop the uptake, quickly aspirate the radioactive solution and wash the cells three times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Normalize the radioactive counts to the protein concentration of each sample.
-
Plot the lactate uptake (as a percentage of the vehicle control) against the concentration of this compound to determine the inhibitory effect.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for an in vitro lactate uptake assay.
References
Technical Support Center: Vehicle Control for 7ACC1 in DMSO
This guide provides troubleshooting advice and frequently asked questions for researchers using 7ACC1 dissolved in dimethyl sulfoxide (DMSO). Proper vehicle controls are critical for distinguishing the specific effects of this compound from any potential off-target effects of the solvent.
Frequently Asked Questions (FAQs)
Q1: Why is a DMSO vehicle control necessary when testing this compound?
A vehicle control, which in this case is DMSO at the same final concentration used to deliver this compound, is essential to isolate the biological effects of this compound itself. DMSO is not entirely inert and can have its own effects on cells and organisms, including influencing cell differentiation, inflammation, and gene expression. Without a vehicle control, it is impossible to determine if the observed effects are due to this compound or the DMSO solvent.
Q2: What is the maximum recommended concentration of DMSO for my experiments?
The maximum tolerated concentration of DMSO varies significantly depending on the cell type or animal model. For most in vitro cell culture experiments, it is recommended to keep the final DMSO concentration below 0.5% (v/v), and ideally at or below 0.1%. Some sensitive cell lines may show stress or differentiation even at these low concentrations. For in vivo studies, the concentration and route of administration must be carefully considered to avoid toxicity. It is crucial to perform a dose-response experiment with DMSO alone to determine the highest concentration that does not cause observable effects in your specific experimental system.
Q3: My DMSO vehicle control is showing a biological effect. What should I do?
If your DMSO vehicle control is producing a significant effect, consider the following troubleshooting steps:
-
Lower the DMSO Concentration: This is the most straightforward solution. Try to dissolve this compound at a higher stock concentration so that a smaller volume is needed, thus lowering the final DMSO concentration in your experiment.
-
Test a Different Solvent: If lowering the DMSO concentration is not feasible due to the solubility of this compound, you may need to explore alternative solvents. However, be aware that other solvents will also require their own vehicle controls.
-
Account for the Effect: If the DMSO effect is minor and consistent, you may be able to statistically account for it by subtracting the vehicle's effect from the effect of the this compound treatment. However, this is less ideal than eliminating the effect altogether.
Q4: How should I prepare my this compound and DMSO control solutions?
To ensure accurate and reproducible results, follow a consistent procedure for preparing your solutions.
-
Prepare a High-Concentration Stock of this compound in 100% DMSO: For example, if your final desired concentration of this compound is 10 µM and your final DMSO concentration will be 0.1%, you would prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Working Solutions: On the day of the experiment, dilute the this compound stock solution in your culture medium or buffer to the final desired concentration.
-
Prepare the Vehicle Control: The vehicle control should be prepared by adding the same volume of 100% DMSO to the culture medium or buffer as was used to prepare the this compound working solution. This ensures the final concentration of DMSO is identical between the treated and control groups.
Experimental Protocols
In Vitro Cell-Based Assay: Vehicle Control Protocol
This protocol outlines the steps for a typical cell-based assay to assess the activity of this compound while controlling for the effects of the DMSO vehicle.
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight.
-
Preparation of Treatment Solutions:
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Working Solution (10 µM): Dilute the 10 mM stock solution 1:1000 in your cell culture medium. For example, add 1 µL of 10 mM this compound to 999 µL of medium. This results in a final DMSO concentration of 0.1%.
-
Vehicle Control Solution: Prepare a 0.1% DMSO solution by adding 1 µL of 100% DMSO to 999 µL of cell culture medium.
-
-
Cell Treatment:
-
Remove the old medium from your cells.
-
Add the prepared working solutions to the appropriate wells (e.g., this compound working solution to the "Treated" wells, and Vehicle Control solution to the "Vehicle Control" wells).
-
Include an "Untreated" control group that receives only fresh medium.
-
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assay and Data Collection: Perform your desired assay (e.g., cell viability, gene expression analysis) and collect the data.
Data Presentation
When presenting your data, it is crucial to clearly show the comparison between the untreated control, the vehicle control, and the this compound-treated group.
| Treatment Group | This compound Concentration | Final DMSO Concentration | Cell Viability (%) | Gene X Expression (Fold Change) |
| Untreated | 0 µM | 0% | 100 ± 5 | 1.0 ± 0.1 |
| Vehicle Control | 0 µM | 0.1% | 98 ± 4 | 1.1 ± 0.2 |
| This compound Treated | 10 µM | 0.1% | 52 ± 6 | 4.5 ± 0.5 |
Visualizations
Experimental Workflow for Vehicle Control
Caption: Experimental workflow for a cell-based assay with vehicle control.
Hypothetical Signaling Pathway: this compound vs. DMSO Effects
Caption: Hypothetical signaling pathway illustrating specific vs. off-target effects.
Validation & Comparative
A Comparative Guide to the Validation of 7ACC1-Mediated Inhibition of MCT1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7ACC1, a known inhibitor of the monocarboxylate transporter 1 (MCT1), with other alternative inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant pathways and workflows to aid in the assessment of this compound's performance and potential applications in research and drug development.
Introduction to MCT1 and the Role of this compound
Monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a crucial transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), MCT1 plays a vital role in extruding lactate to maintain intracellular pH and support rapid proliferation. Consequently, the inhibition of MCT1 has emerged as a promising therapeutic strategy for cancer.
This compound, also known as 7-(diethylamino)coumarin-3-carboxylic acid (DEAC), has been identified as a specific blocker of both MCT1 and MCT4.[1][2] It has been shown to inhibit the influx of lactate into cancer cells, thereby disrupting their metabolic activity.[2] This guide will delve into the validation of this compound's inhibitory action on MCT1 and compare its performance with other established MCT1 inhibitors.
Data Presentation: Comparison of MCT1 Inhibitors
| Inhibitor | Target(s) | IC50 / Kᵢ Value | Cell Line / System | Notes |
| This compound (DEAC) | MCT1, MCT4 | > 100 µM (Antiproliferative IC50) | 4T1, HepG2 | Inhibits lactate influx but not efflux.[1][2] |
| AZD3965 | MCT1, MCT2 | Kᵢ: 1.6 nM (MCT1) | - | Selective for MCT1 over MCT2.[3] |
| AR-C155858 | MCT1, MCT2 | Kᵢ: 2.3 nM (MCT1), >10 nM (MCT2) | Rat Erythrocytes, Xenopus oocytes | Potent inhibitor of MCT1.[4] |
| BAY-8002 | MCT1 | IC50: 85 nM | DLD-1 cells | Potent and selective for MCT1 over MCT4.[5] |
| α-Cyano-4-hydroxycinnamate (CHC) | MCT1, MCT2, MCT4 | - | - | Non-specific inhibitor, also affects mitochondrial pyruvate transport.[3] |
| Syrosingopine | MCT1, MCT4 | IC50: ~2500 nM (MCT1), ~40 nM (MCT4) | HAP1 cells | Dual inhibitor with higher potency for MCT4.[6] |
Experimental Protocols
Detailed methodologies for the key experiments used to validate the inhibition of MCT1 by this compound and other inhibitors are provided below.
Lactate Uptake Assay
This assay directly measures the ability of a compound to inhibit the transport of lactate into cells. A common method involves the use of radiolabeled lactate.
Protocol: [14C]-Lactate Uptake Assay [1]
-
Cell Culture: Plate cells (e.g., a cancer cell line expressing MCT1) in 12-well plates and grow to a suitable confluence.
-
Equilibration: Wash the cells with a glucose-free medium to remove any residual glucose.
-
Incubation with Inhibitor: Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound) in an uptake buffer (e.g., 10 mM HEPES/pH 7.5, 5 mM KCl, 100 mM NaCl, 1 mM MgCl₂) for a specified time (e.g., 30 minutes) at 37°C.
-
Lactate Uptake: Add the uptake buffer containing [14C]-L-lactate (e.g., 2 µCi) and a low concentration of unlabeled L-lactate (e.g., 0.5 µM) to the cells. To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled lactate (e.g., 10 mM).
-
Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) at 37°C to allow for lactate uptake.
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells using a lysis buffer containing a detergent (e.g., 2% w/v sodium dodecyl sulfate).
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Calculate the percentage of inhibition at each inhibitor concentration compared to the untreated control.
Cell Viability Assay
This assay assesses the effect of MCT1 inhibition on the proliferation and survival of cancer cells. The MTT assay is a widely used colorimetric method.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [7]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the MCT1 inhibitor (e.g., this compound) and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., 100 µL of a solution containing SDS and HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be determined from the dose-response curve.
Western Blotting for MCT1 and MCT4 Expression
This technique is used to determine the effect of an inhibitor on the protein expression levels of MCT1 and MCT4.
Protocol: Western Blotting [1][8]
-
Cell Treatment and Lysis: Treat cells with the inhibitor (e.g., 10 µM this compound) for a specific duration (e.g., 24 hours).[2] Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MCT1 and MCT4 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of MCT1 and MCT4 to the loading control.
Mandatory Visualizations
Signaling Pathway of MCT1 Inhibition
Caption: Mechanism of MCT1 inhibition by this compound, blocking lactate influx.
Experimental Workflow for MCT1 Inhibition Validation
References
- 1. Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Immunohistochemical analysis of MCT1, MCT2 and MCT4 expression in rat plantaris muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7ACC1 and Other Monocarboxylate Transporter Inhibitors in Cancer Research
For Immediate Release
In the landscape of cancer metabolism research, the inhibition of monocarboxylate transporters (MCTs) has emerged as a promising therapeutic strategy. These transporters, particularly MCT1 and MCT4, are crucial for the efflux of lactate from glycolytic cancer cells, a process that maintains intracellular pH and fuels the metabolic symbiosis within the tumor microenvironment. This guide provides a detailed comparative analysis of 7ACC1, a notable MCT inhibitor, with other key players in the field, including AR-C155858, AZD3965, and BAY-8002. The information presented herein is intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of MCT Inhibitor Potency
The following table summarizes the inhibitory activities of this compound and its counterparts against various MCT isoforms. The data, including IC50 and Ki values, have been compiled from multiple studies to provide a comprehensive overview.
| Compound | Target(s) | IC50 | Ki | Key Characteristics |
| This compound | MCT1/MCT4 | 0.86 µM (Lactate uptake) | Not Reported | Specific blocker of lactate influx, but not efflux.[1][2] |
| AR-C155858 | MCT1/MCT2 | Not Reported | 2.3 nM (MCT1), <10 nM (MCT2) | Potent inhibitor of both MCT1 and MCT2; does not inhibit MCT4. |
| AZD3965 | MCT1 | Not Reported | 1.6 nM | Highly selective for MCT1 with 6-fold selectivity over MCT2. |
| BAY-8002 | MCT1/MCT2 | 85 nM (in MCT1-expressing DLD-1 cells) | Not Reported | Potent and selective inhibitor of MCT1 with excellent selectivity against MCT4. Suppresses bidirectional lactate transport.[3][4][5] |
| 7ACC2 | MCTs | 11 nM (Lactate influx) | Not Reported | A potent MCT inhibitor that also inhibits mitochondrial pyruvate transport. |
Experimental Methodologies
The data presented in this guide are supported by rigorous experimental protocols. Below are detailed methodologies for key assays used to characterize these MCT inhibitors.
Lactate Uptake Assay (using 14C-Lactate)
This assay is fundamental for determining the inhibitory effect of compounds on lactate transport into cells.
-
Cell Culture: Cancer cell lines with known MCT expression (e.g., SiHa, HCT116, MCF-7) are cultured to 80-90% confluency in appropriate media.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the MCT inhibitor (e.g., this compound, AR-C155858) for a specified duration (e.g., 24 hours).
-
Lactate Uptake: The culture medium is replaced with a buffer containing 14C-labeled L-lactate and the respective inhibitor. The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Washing: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of 14C-lactate uptake is normalized to the total protein content in each sample. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Intracellular pH Measurement (using SNARF-5F)
This method assesses the impact of MCT inhibition on intracellular pH, a key consequence of lactate accumulation.
-
Cell Loading: Cultured cells are loaded with a pH-sensitive fluorescent dye, such as SNARF-5F AM ester, by incubation in a suitable buffer.
-
Inhibitor Treatment: The cells are then treated with the MCT inhibitor of interest.
-
Fluorescence Measurement: Intracellular pH is monitored over time using a fluorescence microscope or plate reader. SNARF-5F is a ratiometric dye, meaning the ratio of fluorescence emission at two different wavelengths is used to determine the pH, which minimizes the effects of dye concentration, photobleaching, and instrument variability.[6][7][8][9][10]
-
Calibration: An in situ calibration is performed at the end of each experiment using a nigericin-based high-potassium buffer to equilibrate the intracellular and extracellular pH.
-
Data Analysis: The fluorescence ratio is converted to pH values using the calibration curve, allowing for the quantification of changes in intracellular pH upon MCT inhibition.
Visualizing the Impact: Signaling Pathways and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by MCT inhibition and the logical flow of the experimental validation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. mdpi.com [mdpi.com]
- 4. tipbiosystems.com [tipbiosystems.com]
- 5. Breast cancer intra-tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantitative Intracellular pH Determinations in Single Live Mammalian Spermatozoa Using the Ratiometric Dye SNARF-5F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 7ACC1 Results with Genetic Knockdown of MCT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor 7ACC1 with genetic knockdown of Monocarboxylate Transporter 1 (MCT1). The data presented herein is intended to assist researchers in cross-validating experimental results and understanding the nuances of targeting MCT1 in various cellular contexts.
Data Presentation: Quantitative Comparison of this compound and MCT1 Knockdown
The following table summarizes the comparative effects of this compound and MCT1 genetic knockdown (siRNA) on key cellular processes. The data is compiled from studies on various cancer cell lines.
| Parameter | This compound/7ACC2 Treatment | MCT1 Genetic Knockdown (siRNA/shRNA) | Reference Cell Line(s) | Key Findings |
| Lactate Uptake | Significantly reduced | Strongly reduced | Pancreatic Ductal Adenocarcinoma (PDAC) cells (A818-6, BxPc3, T3M4) | Both methods effectively inhibit lactate influx, confirming MCT1 as the primary target.[1] |
| Cell Proliferation | Inhibition of proliferation | Significantly decreased proliferation | Gastric cancer cells (SNU668, SNU216), Osteosarcoma cells | Both approaches lead to a reduction in cancer cell proliferation.[2][3] |
| Cell Migration | Inhibition of migration | Markedly reduced migration | Bladder cancer cells (T24), Osteosarcoma cells | Both this compound and MCT1 knockdown impair the migratory capacity of cancer cells.[2][4] |
| Cell Invasion | Inhibition of invasion | Notably inhibited invasion | Bladder cancer cells (T24), Osteosarcoma cells | Both interventions result in a decreased invasive potential of cancer cells.[2][4][5] |
| Gemcitabine-Induced Apoptosis | Protection against apoptosis is abrogated | Protection against apoptosis is abolished | PDAC cells (BxPc3, T3M4) | Both this compound (as 7ACC2) and MCT1 knockdown sensitize cells to chemotherapy by blocking lactate-mediated protection.[1] |
| Downstream Signaling (NF-κB) | Not directly measured | Suppression of NF-κB pathway | Osteosarcoma cells | Genetic knockdown of MCT1 has been shown to inhibit the NF-κB signaling pathway.[2] |
| Downstream Signaling (HIF-1α) | Not directly measured | Decreased MCT1 expression upon HIF-1α knockdown | Hypoxic H9c2 cells | A regulatory link exists where HIF-1α knockdown reduces MCT1 expression. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
MCT1 Genetic Knockdown using siRNA
-
Cell Seeding: Plate cells in antibiotic-free normal growth medium supplemented with FBS in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation:
-
Solution A: Dilute 20-80 pmols of MCT1-specific siRNA duplex into 100 µl of siRNA Transfection Medium.
-
Solution B: Dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.
-
-
Transfection Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.
-
Transfection:
-
Wash cells once with 2 ml of siRNA Transfection Medium.
-
Aspirate the medium and add 0.8 ml of siRNA Transfection Medium to the transfection complex mixture.
-
Overlay the mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-transfection: Add 1 ml of normal growth medium containing 2X FBS and antibiotics and incubate for an additional 18-24 hours before assaying for gene knockdown and phenotypic effects.
Lactate Uptake Assay (using ¹⁴C-Lactate)
-
Cell Preparation: Plate cells in a 12-well plate and grow to desired confluency.
-
Treatment: Treat cells with this compound or perform siRNA knockdown of MCT1 as described above.
-
Uptake Measurement:
-
Wash cells with uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Add uptake buffer containing ¹⁴C-L-lactate (e.g., 0.5 µCi/mL) and incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Normalization: Normalize the counts to the total protein content of each well, determined by a protein assay (e.g., BCA assay).
Transwell Migration Assay
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest cells by trypsinization, neutralize with trypsin inhibitor, and resuspend in serum-free medium.
-
Chamber Setup:
-
Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Cell Seeding: Add the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours).
-
Cell Removal and Fixation:
-
Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., 4% paraformaldehyde).
-
-
Staining and Quantification:
-
Stain the migrated cells with a suitable stain (e.g., Crystal Violet or DAPI).
-
Count the number of migrated cells in several random fields under a microscope.
-
Western Blot for MCT1
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate 30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MCT1 (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., diluted 1:2000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of MCT1 inhibition.
Caption: Experimental workflow for MCT1 knockdown.
References
- 1. Downregulation of MCT1 inhibits tumor growth, metastasis and enhances chemotherapeutic efficacy in osteosarcoma through regulation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MCT1 regulates aggressive and metabolic phenotypes in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of 7ACC1 with Chemotherapy: A Comparative Analysis
For Immediate Release
While direct experimental data on the synergistic effects of 7ACC1 in combination with chemotherapy is not yet publicly available, the well-established mechanism of action of this compound as a monocarboxylate transporter (MCT) and mitochondrial pyruvate carrier (MPC) inhibitor provides a strong rationale for its potential to enhance the efficacy of conventional cytotoxic agents. This guide evaluates the promise of this compound by drawing parallels from preclinical and clinical studies of other MCT and MPC inhibitors in combination with various chemotherapies. By examining the existing evidence for these analogous compounds, we can infer the potential applications and synergistic benefits that this compound may offer in a therapeutic setting.
Mechanism of Action: A Two-Pronged Approach to Disrupting Cancer Metabolism
This compound is known to inhibit both MCT1/4 and MPC, key players in cancer cell metabolism.[1] MCTs are crucial for the transport of lactate and other monocarboxylates across the cell membrane, a process vital for maintaining the metabolic activity of cancer cells.[1][2] Specifically, this compound has been shown to be a potent inhibitor of lactate influx. By blocking these transporters, this compound can disrupt the metabolic symbiosis within tumors, leading to intracellular acidification and reduced proliferation, migration, and invasion of cancer cells.[1] Furthermore, the inhibition of the mitochondrial pyruvate carrier (MPC) by compounds like 7ACC2 (a structurally similar molecule) has been shown to block the uptake of extracellular lactate and prevent its use as an energetic fuel by cancer cells. This action can lead to an accumulation of cytosolic pyruvate.
The disruption of these metabolic pathways by this compound is hypothesized to create a metabolic vulnerability in cancer cells, potentially rendering them more susceptible to the cytotoxic effects of traditional chemotherapy agents.
Synergistic Effects of Analogous MCT and MPC Inhibitors with Chemotherapy
To understand the potential of this compound, we can examine the synergistic effects observed with other inhibitors that target the same pathways.
MCT Inhibitors in Combination Therapy
Several studies have demonstrated the enhanced anti-cancer effects of combining MCT inhibitors with chemotherapy.
-
AZD3965 with Doxorubicin: In a preclinical study using a Raji Burkitt's lymphoma xenograft model, the combination of the MCT1 inhibitor AZD3965 with the chemotherapeutic agent doxorubicin resulted in a significant 81% tumor growth inhibition, a substantial improvement over either agent alone.
-
Syrosingopine with Metformin: The dual MCT1/MCT4 inhibitor syrosingopine has been shown to be synthetically lethal with metformin, a drug with known anti-cancer properties. In preclinical models, this combination potently killed cancer cells at concentrations where each drug individually had no significant effect on cell growth.
-
CYT-0851 with Capecitabine or Gemcitabine: Preliminary results from a Phase 1 clinical trial of the MCT inhibitor CYT-0851 in combination with capecitabine or gemcitabine have shown early signs of clinical activity in patients with advanced solid tumors. Preclinical studies supporting this trial indicated enhanced tumor growth inhibition with these combinations.
MPC Inhibitors in Combination Therapy
Lonidamine, an anticancer agent that inhibits MPC, has been shown to enhance the cytotoxicity of several conventional chemotherapy drugs.
-
Lonidamine with Cisplatin and Doxorubicin: Preclinical studies have demonstrated that lonidamine can potentiate the anti-tumor activity of cisplatin and doxorubicin in various cancer models, including ovarian and breast cancer. This potentiation is thought to be, in part, due to the inhibition of DNA damage repair mechanisms.
Comparative Data of MCT/MPC Inhibitors in Combination Therapy
The following tables summarize the key quantitative findings from preclinical studies of MCT and MPC inhibitors in combination with chemotherapy.
| Inhibitor | Combination Agent | Cancer Model | Key Quantitative Finding |
| AZD3965 | Doxorubicin | Raji Burkitt's lymphoma xenograft | 81% tumor growth inhibition |
| Syrosingopine | Metformin | HL60 promyelocytic leukemia cells | ~15-fold decrease in the IC50 of metformin |
| Lonidamine | Cisplatin | Human ovarian cancer cell lines (A2780 and A2780/cp8) | 4 to 5-fold reduction in cisplatin IC50 value |
| Lonidamine | Doxorubicin | DB-1 melanoma xenograft | 98% cell kill at a 10.0 mg/kg doxorubicin dose |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Cell Viability Assay (General Protocol)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the MCT/MPC inhibitor, the chemotherapy agent, or the combination of both. Control wells receive vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each treatment condition. Synergy is often determined using the combination index (CI) method of Chou and Talalay, where CI < 1 indicates synergy.
In Vivo Xenograft Tumor Model (General Protocol)
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 Raji cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (length x width²)/2.
-
Treatment: Mice are randomized into treatment groups: vehicle control, MCT/MPC inhibitor alone, chemotherapy agent alone, and the combination of both. Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor growth and the body weight of the mice are monitored regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the control group. Statistical significance is determined using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided.
Caption: Proposed synergistic mechanism of this compound and chemotherapy.
Caption: General workflow for in vivo synergistic efficacy studies.
Conclusion and Future Directions
The available evidence from analogous MCT and MPC inhibitors strongly suggests that this compound has the potential to act as a powerful synergistic partner for various chemotherapy agents. By targeting the metabolic vulnerabilities of cancer cells, this compound could enhance the efficacy of drugs that primarily act by inducing DNA damage or inhibiting cell division.
Future preclinical studies should focus on directly evaluating the synergistic effects of this compound with a range of standard-of-care chemotherapies in various cancer models. These studies will be crucial to determine the optimal combination strategies and to identify the cancer types that are most likely to benefit from this therapeutic approach. The promising data from analogous compounds provide a solid foundation for the continued investigation of this compound as a novel and impactful addition to the cancer treatment arsenal.
References
7ACC1 Potency in Comparison to Other Known MCT4 Inhibitors: A Comprehensive Guide
A critical evaluation of 7ACC1's potency against other leading Monocarboxylate Transporter 4 (MCT4) inhibitors reveals a significant disparity in efficacy. While this compound is a recognized dual inhibitor of both MCT1 and MCT4, current data suggests it is considerably less potent than several other well-characterized MCT4 inhibitors such as AZD0095, VB124, MSC-4381, and Syrosingopine, which exhibit inhibitory activity in the nanomolar range.
Monocarboxylate Transporter 4 (MCT4), encoded by the SLC16A3 gene, plays a crucial role in cellular metabolism, particularly in highly glycolytic cells such as those found in many cancers. It facilitates the efflux of lactate, thereby maintaining intracellular pH and sustaining high rates of glycolysis. Inhibition of MCT4 is a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation. This guide provides a comparative analysis of the potency of this compound against other prominent MCT4 inhibitors, supported by available experimental data.
Quantitative Comparison of MCT4 Inhibitor Potency
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). A lower value for these metrics indicates a higher potency. The following table summarizes the available quantitative data for this compound and other known MCT4 inhibitors.
| Inhibitor | Target(s) | IC50 / Ki (MCT4) | Cell Line(s) Used in Assay | Reference(s) |
| This compound | MCT1/MCT4 | > 100 µM (antiproliferative) | 4T1, HepG2 | [1] |
| (used at 30-40 µM for inhibition) | MDA-MB-231 | [2] | ||
| AZD0095 | MCT4 | IC50: 1.3 nM | NCI-H358 | [3][4] |
| EC50: 5 nM | H358 | [5] | ||
| Cellular activity: 1-3 nM | - | [6] | ||
| VB124 | MCT4 (>MCT1) | IC50 (lactate import): 8.6 nM | MDA-MB-231 | [3][7] |
| IC50 (lactate export): 19 nM | MDA-MB-231 | [3][7] | ||
| MSC-4381 | MCT4 | IC50: 77 nM | MDA-MB-231 | [8][9][10] |
| (MCT4-IN-1) | Ki: 11 nM | - | [8][9][10] | |
| Syrosingopine | MCT1/MCT4 | IC50: 40 nM | HAP1 | [10][11] |
| Acriflavine | MCT4 (indirect) | - | Glioblastoma neurospheres | [12] |
Note: The IC50 value for this compound is for antiproliferative activity and not a direct measure of MCT4 inhibition, suggesting its potency for direct MCT4 inhibition is likely in the micromolar range.
Based on the available data, AZD0095 and VB124 are the most potent MCT4 inhibitors , with IC50 values in the low nanomolar range. MSC-4381 and Syrosingopine also demonstrate high potency, with IC50 values in the mid-nanomolar range. In contrast, this compound's effective concentration for inhibiting MCT4 in cellular assays is in the micromolar range, indicating significantly lower potency. Acriflavine acts indirectly by disrupting the interaction between MCT4 and its ancillary protein, Basigin, and direct IC50 values for MCT4 inhibition are not typically reported.
Experimental Methodologies
The potency of these inhibitors is determined through various in vitro assays that measure the inhibition of MCT4-mediated lactate transport. Common experimental protocols include:
Lactate Efflux/Influx Assays
These assays directly measure the transport of lactate across the cell membrane.
-
Principle: Cells overexpressing MCT4 are incubated with a labeled form of lactate (e.g., 14C-lactate or 3H-lactate). The amount of lactate transported out of (efflux) or into (influx) the cells is measured in the presence and absence of the inhibitor.
-
General Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-incubated with varying concentrations of the inhibitor.
-
For influx assays, radiolabeled lactate is added to the extracellular medium, and its intracellular accumulation is measured over time.
-
For efflux assays, cells are pre-loaded with radiolabeled lactate, and its appearance in the extracellular medium is monitored over time.
-
Radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Proliferation and Viability Assays
These assays assess the downstream effects of MCT4 inhibition on cell growth and survival.
-
Principle: By inhibiting lactate efflux, MCT4 inhibitors cause intracellular acidification and disrupt cellular metabolism, leading to a reduction in cell proliferation and viability.
-
General Protocol:
-
Cancer cells with high MCT4 expression are seeded in multi-well plates.
-
Cells are treated with a range of inhibitor concentrations.
-
After a specific incubation period (e.g., 48-72 hours), cell viability is assessed using methods such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
IC50 values for antiproliferative activity are determined.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of MCT4 in cancer cell metabolism and a general workflow for evaluating MCT4 inhibitors.
Caption: Role of MCT4 in lactate efflux from cancer cells and its inhibition.
Caption: General experimental workflow for evaluating MCT4 inhibitors.
Conclusion
References
- 1. Disruption of the monocarboxylate transporter-4-basigin interaction inhibits the hypoxic response, proliferation, and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. MSC-4381 | MCT4 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of Clinical Candidate AZD0095, a Selective Inhibitor of Monocarboxylate Transporter 4 (MCT4) for Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dual inhibition of lactate transporters MCT1 and MCT4 in pancreatic neuroendocrine tumors targets metabolic heterogeneity and functional redundancy | bioRxiv [biorxiv.org]
Confirming the On-Target Effects of 7ACC1 Using Control Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the monocarboxylate transporter (MCT) inhibitor 7ACC1 with relevant control compounds. It offers supporting experimental data and detailed protocols to facilitate the validation of this compound's on-target effects.
This compound is a specific blocker of monocarboxylate transporter 1 (MCT1) and MCT4, playing a crucial role in cancer cell metabolism by inhibiting the influx of lactate.[1][2] This guide outlines key experiments to confirm these on-target effects, utilizing the well-characterized MCT1/2 inhibitor AR-C155858 and the related compound 7ACC2, which also inhibits the mitochondrial pyruvate carrier (MPC), as negative and comparative controls, respectively.
Comparative Analysis of Inhibitor Activity
To quantitatively assess the on-target effects of this compound, a direct comparison with control compounds is essential. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and the control compounds against their respective targets.
| Compound | Target(s) | Ki | IC50 (Lactate Influx) | Reference |
| This compound | MCT1, MCT4 | Not Reported | Not Reported | [1] |
| AR-C155858 | MCT1, MCT2 | 2.3 nM (MCT1), <10 nM (MCT2) | Not Reported | [3][4][5][6] |
| 7ACC2 | MCT, MPC | Not Reported | 11 nM | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of this compound with control compounds.
Lactate Influx Assay
This assay directly measures the ability of this compound and control compounds to inhibit the uptake of lactate into cancer cells.
Materials:
-
Cancer cell line expressing MCT1 and/or MCT4 (e.g., SiHa, HCT116, MCF-7)
-
[14C]-L-Lactate
-
This compound, AR-C155858, 7ACC2
-
Incubation Buffer (15 mM HEPES [pH 7.0], 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 0.8 mM MgCl2)[9]
-
Lysis Buffer
-
Scintillation Counter
Protocol:
-
Seed cells in a 12-well plate and grow to confluence.[9]
-
Wash cells with Incubation Buffer.[9]
-
Pre-incubate cells with varying concentrations of this compound, AR-C155858, or 7ACC2 for 10 minutes.
-
Add [14C]-L-Lactate to each well and incubate for 1 minute.
-
Wash cells rapidly with ice-cold Incubation Buffer to stop the uptake.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Normalize the data to the protein concentration of each well.
Cell Viability Assay (MTT)
This assay assesses the cytotoxic or cytostatic effects of inhibiting lactate influx on cancer cell proliferation.
Materials:
-
Cancer cell line
-
This compound, AR-C155858, 7ACC2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[11]
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[12]
-
Treat cells with a range of concentrations of this compound, AR-C155858, or 7ACC2 for 72 hours.[13]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[10][11]
Western Blot for MCT1 and MCT4 Expression
This experiment confirms that the effects of this compound are correlated with the presence of its target proteins.
Materials:
-
Cancer cell lysates
-
Primary antibodies against MCT1 and MCT4
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Separate cell lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MCT1 and MCT4 overnight at 4°C.[15]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Experimental workflow for validating the on-target effects of this compound.
Caption: Signaling pathways of this compound and its control compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AR-C155858 | Monocarboxylate Transporters | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. MCT Expression and Lactate Influx/Efflux in Tanycytes Involved in Glia-Neuron Metabolic Interaction | PLOS One [journals.plos.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimisation of immunofluorescence methods to determine MCT1 and MCT4 expression in circulating tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemical analysis of MCT1, MCT2 and MCT4 expression in rat plantaris muscle - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the metabolic effects of 7ACC1 and AZD3965
A Comparative Guide to the Metabolic Effects of 7ACC1 and AZD3965
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of two prominent monocarboxylate transporter (MCT) inhibitors, this compound and AZD3965. The information is compiled from preclinical studies to assist in understanding their distinct mechanisms and impacts on cancer cell metabolism.
Introduction
This compound and AZD3965 are small molecule inhibitors targeting key nodes in cellular metabolism, particularly the transport of lactate. While both compounds interfere with lactate flux, their target specificity and downstream metabolic consequences exhibit notable differences. AZD3965 is a well-characterized selective inhibitor of MCT1, with some activity towards MCT2, and has been investigated in clinical trials. This compound is described as an inhibitor of both MCT1 and MCT4, and has also been identified as an inhibitor of the mitochondrial pyruvate carrier (MPC). This dual activity of this compound suggests a more complex impact on cellular metabolism compared to the more targeted action of AZD3965.
Comparative Data on Metabolic Effects
The following table summarizes the known metabolic effects of this compound and AZD3965 based on available preclinical data.
| Parameter | This compound | AZD3965 |
| Primary Targets | MCT1, MCT4, Mitochondrial Pyruvate Carrier (MPC)[1][2][3][4] | MCT1 (selective), MCT2 (some activity)[5][6][7] |
| Lactate Transport | Inhibits lactate influx[2] | Inhibits both lactate influx and efflux[5][8] |
| Intracellular Lactate | Down-regulates extracellular lactate[2] | Increases intracellular lactate[5][6][9] |
| Glycolysis | Potentially stimulated due to MPC inhibition[10] | Variable: can increase glycolytic intermediates or have no impact on glycolytic activity[5][6][8] |
| Mitochondrial Respiration | Inhibits pyruvate-mediated respiration[1][4] | Variable: can increase TCA cycle metabolites and mitochondrial metabolism or have no significant effect[5][6][11] |
| Cellular Bioenergetics (ATP) | Not explicitly reported | Variable: can increase, decrease, or have no significant effect on ATP levels depending on cell type and conditions[5][8] |
| Resistance Mechanisms | Not extensively studied | Upregulation of MCT4 expression[5] |
Signaling Pathways and Mechanisms of Action
The distinct targeting profiles of this compound and AZD3965 result in different points of intervention in cellular metabolism.
Caption: Mechanisms of action for this compound and AZD3965.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Measurement of Cellular Respiration and Glycolysis (Seahorse XF Assay)
This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and the extracellular acidification rate (ECAR) as an indicator of glycolysis.
Caption: Workflow for Seahorse XF metabolic analysis.
Methodology:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Incubate the plate in a CO2-free incubator at 37°C for one hour.
-
Seahorse XF Analysis: Place the cell culture plate into the Seahorse XF Analyzer for calibration. After calibration, measure baseline OCR and ECAR. Subsequently, inject the desired concentrations of this compound or AZD3965 and monitor the changes in OCR and ECAR. For a mitochondrial stress test, sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A are performed to determine key parameters of mitochondrial function.
-
Data Normalization and Analysis: After the assay, normalize the OCR and ECAR data to the cell number in each well. Analyze the data to determine the effects of the inhibitors on basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate.
¹³C-Glucose Metabolic Flux Analysis
This protocol describes the use of stable isotope tracers to quantify the metabolic fluxes through central carbon metabolism.
Methodology:
-
Cell Culture with Labeled Substrate: Culture cancer cells in a medium containing a ¹³C-labeled substrate, such as [U-¹³C]-glucose, for a time sufficient to reach isotopic steady-state.
-
Metabolite Extraction: After incubation, rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopologue distribution of key metabolites in glycolysis and the TCA cycle.
-
Metabolic Flux Analysis: Use the measured mass isotopologue distributions and extracellular flux rates (glucose consumption and lactate production) to calculate intracellular metabolic fluxes using a computational modeling software (e.g., INCA).
Intracellular Lactate Measurement
This protocol details the quantification of lactate levels within the cells.
Methodology:
-
Cell Lysis: Treat cells with this compound or AZD3965 for the desired time. Wash the cells with cold PBS and then lyse them to release intracellular contents.
-
Lactate Assay: Use a commercially available lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Quantification: Measure the signal using a plate reader and determine the lactate concentration based on a standard curve. Normalize the lactate concentration to the total protein content of the cell lysate.
Western Blotting for MCT1 and MCT4 Expression
This protocol is for determining the protein expression levels of MCT1 and MCT4.
Methodology:
-
Protein Extraction: Prepare whole-cell lysates from control and inhibitor-treated cells.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for MCT1 and MCT4. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin, to ensure equal protein loading.
Conclusion
This compound and AZD3965 represent two distinct strategies for targeting lactate transport and cellular metabolism. AZD3965 offers a selective approach by primarily inhibiting MCT1, leading to context-dependent metabolic reprogramming. In contrast, this compound presents a multi-targeted approach by inhibiting MCT1, MCT4, and the MPC. This broader activity of this compound may result in a more profound and complex alteration of cellular metabolism, particularly by directly impacting mitochondrial pyruvate utilization. The choice between these inhibitors for research or therapeutic development will depend on the specific metabolic phenotype of the cancer and the desired metabolic intervention. Further head-to-head comparative studies are warranted to fully elucidate their differential effects and therapeutic potential.
References
- 1. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for 7ACC1
For researchers, scientists, and drug development professionals utilizing 7ACC1, also known as 7-(Diethylamino)coumarin-3-carboxylic acid, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound waste.
Key Safety and Hazard Information
Proper handling of this compound is critical due to its potential hazards. The compound is recognized as a skin, eye, and respiratory irritant. All personnel should consult the Safety Data Sheet (SDS) prior to use and adhere to the handling precautions outlined.
| Hazard Category | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fumes. Use only in a well-ventilated area. |
| Environmental | Avoid release to the environment. | Do not let product enter drains, waterways, or soil. |
Experimental Protocols: Waste Generation and Handling
In a typical laboratory setting, this compound is often used in solution, frequently dissolved in an organic solvent like DMSO to create a stock solution, which is then further diluted in an experimental buffer. Waste streams containing this compound will therefore likely consist of:
-
Unused or expired this compound solid powder.
-
Contaminated personal protective equipment (PPE), such as gloves and lab coats.
-
Used labware, including pipette tips, tubes, and flasks.
-
Aqueous and organic solutions containing this compound.
Handling of this compound Waste: All waste containing this compound must be considered hazardous. It is imperative to segregate this compound waste from general laboratory waste to prevent improper disposal and potential environmental contamination.
Step-by-Step Disposal Procedures for this compound
The fundamental principle for the disposal of this compound is that it must be managed as hazardous chemical waste.
-
Segregation: At the point of generation, separate all this compound waste from other waste streams. This includes solids, liquids, and contaminated labware.
-
Waste Containers:
-
Solid Waste: Collect unused this compound powder, contaminated PPE, and other solid materials in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used. Never mix incompatible waste streams.
-
-
Labeling: All hazardous waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "7-(Diethylamino)coumarin-3-carboxylic acid (this compound)," and the specific solvent if in a liquid waste container.
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general lab traffic. Ensure containers are kept closed except when adding waste.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash. [1]
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste. The first rinse of the container should be collected and disposed of as hazardous liquid waste. Subsequent rinses for highly toxic materials may also need to be collected. Consult your institution's EHS guidelines for specific procedures on managing empty chemical containers.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 7ACC1
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.
This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with 7ACC1 (also known as DEAC or 7-(Diethylamino)coumarin-3-carboxylic acid; CAS No. 50995-74-9). It includes crucial guidance on personal protective equipment, handling, storage, disposal, and experimental application.
Immediate Safety Information
This compound is a potent inhibitor of monocarboxylate transporters 1 and 4 (MCT1/4) and requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity - oral 4)[1]
-
May cause respiratory irritation (Specific target organ toxicity (single exposure) 3)[1][3]
GHS Hazard Pictogram:
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Wear protective gloves (e.g., Nitrile rubber). Inspect gloves prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. | To prevent skin contact and irritation[2]. |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). | To prevent eye irritation from splashes or dust[2]. |
| Skin and Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | To prevent skin exposure. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | Required when dusts are generated to avoid respiratory irritation[3]. |
First Aid Measures
In case of exposure, follow these procedures immediately:
| Exposure Route | First Aid Procedure |
| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician[2]. |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[2]. |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[4]. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for laboratory safety and environmental protection.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C. Protect from light.[2][4]
| Storage Conditions | Stability |
| Powder at -20°C | ≥ 4 years |
| In solvent (-80°C) | 6 months |
Data sourced from supplier information.
Spill Management
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Plan
Dispose of this compound and its contaminated materials in accordance with all federal, state, and local environmental regulations.
-
Unused Product: Dispose of as unused product in a licensed professional waste disposal service.
-
Contaminated Packaging: Dispose of as unused product.
-
Solutions: Solutions of this compound in solvents like DMSO should be treated as chemical waste and disposed of through a licensed waste disposal service. Do not pour down the drain.
Experimental Protocols and Data
This compound is a specific blocker of MCT1 and MCT4, inhibiting lactate influx into cancer cells. This section provides relevant data and a general experimental protocol.
Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₄ | [5] |
| Molecular Weight | 261.27 g/mol | [5] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [5] |
| Solubility in DMSO | ≥ 32 mg/mL (122.48 mM) | [6] |
| Solubility in Water | Insoluble | [5] |
| Solubility in Ethanol | Insoluble | [5] |
Experimental Workflow: Cell-Based Lactate Uptake Assay
This workflow outlines the key steps to measure the effect of this compound on lactate uptake in cancer cells.
Caption: A general workflow for a cell-based lactate uptake assay using this compound.
Signaling Pathway: Inhibition of Lactate Transport by this compound
This compound targets MCT1 and MCT4, which are crucial for the transport of lactate across the cell membrane. In the tumor microenvironment, glycolytic cancer cells export lactate via MCT4, which is then taken up by oxidative cancer cells via MCT1 to fuel their metabolism. By inhibiting both transporters, this compound disrupts this metabolic symbiosis.
Caption: this compound inhibits MCT1 and MCT4, disrupting lactate transport.
References
- 1. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target [explorationpub.com]
- 3. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the lactic acid metabolic pathway for antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Frontiers | Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential [frontiersin.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
